Product packaging for VUAA1(Cat. No.:CAS No. 525582-84-7)

VUAA1

Cat. No.: B2883768
CAS No.: 525582-84-7
M. Wt: 367.47
InChI Key: UWCCKVJVOHTHAF-UHFFFAOYSA-N
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Description

Novel agonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5OS B2883768 VUAA1 CAS No. 525582-84-7

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCCKVJVOHTHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029734
Record name N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525582-84-7
Record name VUAA1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Record name VUAA1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Agonist VUAA1: A Technical Deep-Dive into its Mechanism of Action on Insect Odorant Co-Receptor Orco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUAA1 is a synthetic small molecule that has emerged as a crucial tool for studying the insect olfactory system. It acts as a potent and specific agonist of the highly conserved odorant co-receptor (Orco), a protein central to insect olfaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Gating of the Orco Ion Channel

This compound's primary mechanism of action is the direct activation of the Orco protein, which functions as a non-selective cation channel.[1][2] In the insect olfactory system, Orco forms heteromeric complexes with conventional odorant receptors (ORs) to detect a vast array of chemical cues. However, Orco can also form functional homomeric channels. This compound is unique in its ability to activate both homomeric Orco channels and heteromeric Orco-OR complexes.[1] This direct gating of the ion channel by this compound leads to an influx of cations, primarily Ca²⁺, into the cell, triggering downstream signaling events.

Signaling Pathway of this compound Action

The binding of this compound to the Orco channel initiates a cascade of events culminating in neuronal activation. The following diagram illustrates the signaling pathway:

VUAA1_Signaling_Pathway cluster_membrane Cell Membrane Orco Orco Channel (Homomeric or Heteromeric) Ca_ion Cation Influx (e.g., Ca²⁺) Orco->Ca_ion Channel Gating This compound This compound This compound->Orco Binds and activates Depolarization Membrane Depolarization Ca_ion->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to Brain AP->Signal

Caption: Signaling pathway of this compound-mediated Orco channel activation.

Quantitative Data: this compound Potency on Orco

The potency of this compound has been quantified across different insect species and experimental conditions. The half-maximal effective concentration (EC₅₀) is a key metric for evaluating its activity.

Orco OrthologExperimental SystemEC₅₀ (µM)Reference
Drosophila melanogaster (DmelOrco) WTHEK293 Cells (Ca²⁺ Imaging)~46.8 (LogEC₅₀ = -4.33)[1]
Drosophila melanogaster (DmelOrco) D466E MutantHEK293 Cells (Ca²⁺ Imaging)~21.4 (LogEC₅₀ = -4.67)[1]
Ips typographus (ItypOrco)TREx/HEK293 Cells24.46[2][3]
Apocrypta bakeri (AbakOrco)HEK293 Cells (Whole-cell patch clamp)64 ± 7[4]

Key Binding Site and Structural Insights

Site-directed mutagenesis studies have identified crucial amino acid residues within the Orco protein that are essential for this compound binding and channel activation. Notably, the conserved aspartic acid residue at position 466 (D466) in transmembrane domain 7 plays a critical role.[1] Mutation of this residue to glutamic acid (D466E) increases the sensitivity of Orco to this compound, while mutation to asparagine (D466N) significantly reduces it.[1] This suggests that the electrostatic properties of this residue are vital for the interaction with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Heterologous Expression of Orco in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells to express insect Orco channels.

HEK293_Transfection_Workflow start Start: HEK293 Cell Culture mix Prepare Transfection Mix start->mix plasmid Orco cDNA in pcDNA Expression Vector plasmid->mix transfection_reagent Transfection Reagent (e.g., Lipofectamine 2000) transfection_reagent->mix incubate_cells Incubate Cells with Transfection Mix mix->incubate_cells induce Induce Protein Expression (if using inducible system) incubate_cells->induce assay Proceed to Functional Assays (24-48h post-transfection) induce->assay

Caption: Workflow for heterologous expression of Orco in HEK293 cells.

Methodology:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: For transfection in a 6-well plate, cells are seeded to reach 70-80% confluency on the day of transfection. A mixture of Orco-containing plasmid DNA (e.g., in pcDNA vector) and a transfection reagent like Lipofectamine 2000 is prepared according to the manufacturer's instructions and added to the cells.[5]

  • Expression: Cells are incubated with the transfection mixture for 4-6 hours, after which the medium is replaced with fresh culture medium. For inducible expression systems (e.g., TREx), protein expression is induced with an appropriate agent like doxycycline.[5]

  • Assay Readiness: Cells are typically ready for functional assays 24-48 hours post-transfection.

Calcium Imaging Assay

This protocol details the measurement of intracellular calcium influx in response to this compound using the fluorescent indicator Fura-2 AM.

Methodology:

  • Cell Preparation: HEK293 cells expressing Orco are plated on poly-D-lysine coated coverslips.

  • Dye Loading: Cells are washed with a recording buffer (e.g., 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and then incubated with 1 µg/ml Fura-2 AM in the recording buffer for 30 minutes at room temperature in the dark.[6][7]

  • De-esterification: After loading, cells are washed and incubated in the recording buffer for another 30 minutes to allow for the complete de-esterification of the Fura-2 AM.[7]

  • Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope. Cells are excited at 340 nm and 380 nm, and the emission is collected at 510 nm.[7]

  • This compound Application: A baseline fluorescence ratio (F340/F380) is recorded, after which this compound at various concentrations is applied via the perfusion system. The change in the fluorescence ratio indicates a change in intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel currents activated by this compound.

Patch_Clamp_Workflow start Start: Orco-expressing HEK293 cells approach Approach Cell and Form Giga-ohm Seal start->approach pipette Prepare Patch Pipette with Intracellular Solution pipette->approach rupture Rupture Membrane to Achieve Whole-Cell Configuration approach->rupture record_base Record Baseline Current rupture->record_base apply_this compound Apply this compound via Perfusion record_base->apply_this compound record_response Record this compound-evoked Current apply_this compound->record_response end End Recording record_response->end

Caption: Workflow for whole-cell patch-clamp recording of this compound-activated currents.

Methodology:

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[8]

    • Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[8]

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • An Orco-expressing HEK293 cell is identified, and the patch pipette is lowered onto the cell surface.

    • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The membrane patch is then ruptured by applying a brief pulse of stronger suction to achieve the whole-cell configuration.[9]

    • The cell is voltage-clamped (e.g., at -60 mV or -80 mV), and baseline currents are recorded.

    • This compound is applied through a perfusion system, and the resulting inward currents are recorded and analyzed.

Conclusion

This compound is a powerful pharmacological tool that acts as a direct agonist of the insect odorant co-receptor, Orco. Its mechanism of action involves the direct gating of the Orco ion channel, leading to cation influx and neuronal depolarization. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricacies of insect olfaction and to explore the potential of Orco as a target for novel insect control strategies.

References

An In-Depth Technical Guide to the Discovery and Synthesis of VUAA1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of VUAA1, a pivotal molecule in the study of insect olfaction. It covers the discovery, a representative synthesis, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and Background

This compound, with the IUPAC name N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, was identified at Vanderbilt University as a potent, non-naturally occurring agonist of the insect Odorant receptor co-receptor (Orco).[1] Orco is a highly conserved ion channel subunit that is essential for the function of the vast majority of insect odorant receptors (ORs).[2] Unlike conventional ORs that bind specific odorants, Orco forms a heteromeric complex with them, acting as a non-specific cation channel. The discovery of this compound provided an invaluable chemical tool to directly activate Orco-containing channels, enabling detailed study of their function and highlighting a novel target for developing new classes of insect repellents and population control agents.[1]

Quantitative Data Presentation

The activity of this compound has been quantified in various heterologous expression systems. The following table summarizes key activity data, primarily focusing on the half-maximal effective concentration (EC₅₀) required to activate Orco channels from different insect species and specific mutants.

Target Organism/ReceptorExperimental SystemAssay TypeParameterValueReference
Drosophila melanogaster (Wild-Type Orco)HEK293 CellsCalcium Influx (Fluo-4)LogEC₅₀-4.33 ± 0.03[2][3]
Drosophila melanogaster (Wild-Type Orco)HEK293 CellsCalcium Influx (Fluo-4)EC₅₀~46.8 µM[2][3]
Drosophila melanogaster (D466E Mutant Orco)HEK293 CellsCalcium Influx (Fluo-4)LogEC₅₀-4.67 ± 0.08[2][3]
Drosophila melanogaster (D466E Mutant Orco)HEK293 CellsCalcium Influx (Fluo-4)EC₅₀~21.4 µM[2][3]
Drosophila melanogaster (D466N Mutant Orco)HEK293 CellsCalcium Influx (Fluo-4)LogEC₅₀-4.07 ± 0.05[2][3]
Drosophila melanogaster (D466N Mutant Orco)HEK293 CellsCalcium Influx (Fluo-4)EC₅₀~85.1 µM[2][3]
Cydia pomonella (Wild-Type Orco)HEK293A CellsCalcium InfluxEC₅₀~157.1 ± 3.58 µM[4]
Cydia pomonella (Q417H Mutant Orco)HEK293A CellsCalcium InfluxEC₅₀~261.8 ± 165.6 µM[4]

Note: EC₅₀ values were calculated from the provided LogEC₅₀ values where necessary.

Representative Synthesis of this compound

While the specific, detailed synthetic route for this compound's initial discovery is not publicly detailed, a plausible synthesis can be constructed based on established methods for creating substituted 4H-1,2,4-triazole-3-thiol derivatives. The following protocol is a representative pathway.

Step 1: Synthesis of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol This core intermediate can be synthesized by first reacting nicotinoyl chloride with ethylhydrazine to form an N-ethylnicotinohydrazide. This product is then reacted with potassium thiocyanate in a basic medium, followed by cyclization upon heating to form the triazole-thiol ring.

Step 2: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide 4-ethylaniline is reacted with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane to yield the N-substituted chloroacetamide.

Step 3: Final Coupling Reaction The triazole-thiol from Step 1 is deprotonated with a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resulting thiolate is then reacted with the 2-chloro-N-(4-ethylphenyl)acetamide from Step 2 via an S-alkylation reaction to yield the final product, this compound. The product would then be purified using standard techniques like column chromatography.

Experimental Protocols & Methodologies

The characterization of this compound relies on robust cellular and electrophysiological assays. The discovery itself was likely the result of a high-throughput screening campaign.

The discovery of this compound likely followed a logical workflow designed to identify novel Orco modulators from a large chemical library.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_validation Hit Validation & Characterization prep Prepare HEK293 cells stably expressing insect Orco plate Plate cells in 384-well format and load with Ca2+-sensitive dye (e.g., Fluo-4 AM) prep->plate screen High-Throughput Screen (HTS) of small molecule library using a fluorescence plate reader (e.g., FDSS) plate->screen hit_id Identify 'Hits': Compounds causing a significant increase in intracellular Ca2+ screen->hit_id dose Dose-Response Analysis: Determine EC50 values of confirmed hits hit_id->dose electro Electrophysiology: Characterize channel properties using whole-cell patch clamp dose->electro Signaling_Pathway cluster_membrane Neuronal Membrane This compound This compound orco Orco Channel (Homomeric or Heteromeric) This compound->orco Binds & Activates influx Cation Influx (Ca²⁺, Na⁺, K⁺) orco->influx Opens Pore depol Membrane Depolarization influx->depol ap Action Potential Firing depol->ap signal Signal to Antennal Lobe ap->signal

References

A Technical Guide to VUAA1 and its Effects on the Insect Olfactory System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of VUAA1, a synthetic agonist of the insect olfactory co-receptor (Orco). It details the compound's mechanism of action, its quantifiable effects on olfactory receptor neurons (ORNs), and the behavioral consequences for insects. This guide synthesizes key research findings, presenting detailed experimental protocols and data to support further investigation and development of novel insect control strategies.

Introduction: The Role of Orco in Insect Olfaction

Insects rely on a sophisticated olfactory system to navigate their environment, locate food, find mates, and avoid predators. This system is fundamentally dependent on a unique family of olfactory receptors (ORs). Unlike vertebrate ORs, which are G-protein coupled receptors, insect ORs form heteromeric ligand-gated ion channels. These channels are composed of a variable, odorant-binding OR subunit and a highly conserved, obligatory co-receptor known as Orco.[1][2][3]

The Orco subunit is critical for the proper trafficking, localization, and function of the OR/Orco complex in the dendritic membrane of olfactory receptor neurons (ORNs).[1] While the OR subunit confers specificity for particular odorants, Orco is essential for the ion channel function of the complex.[1][4] Given its high degree of conservation across diverse insect orders and its crucial role in olfaction, Orco has emerged as a prime target for the development of novel compounds to modulate insect behavior.[1][2][3]

This compound was the first synthetic molecule identified as a specific agonist of the Orco channel.[1][3] It activates Orco-containing channels directly, independent of the odorant-specific OR subunit.[4] This action triggers the opening of a non-selective cation channel, leading to the depolarization of ORNs and the generation of action potentials. The discovery of this compound has provided a powerful chemical tool to probe the function of the insect olfactory system and offers a new avenue for pest management by disrupting olfactory-guided behaviors.[1][2]

Mechanism of Action: this compound as an Orco Agonist

This compound functions by directly binding to and activating the Orco protein, which can form functional ion channels both as a homomer (Orco only) and as a heteromer (Orco + ORx).[1][4] This activation is independent of G-protein signaling pathways, which have also been implicated in insect olfaction, confirming the ionotropic nature of the Orco-mediated response.[5]

Upon binding, this compound induces a conformational change in the Orco channel, leading to its opening. This allows the influx of cations such as Na⁺ and Ca²⁺, which depolarizes the neuron and triggers a firing of action potentials that is propagated to the antennal lobe for processing. The binding site for this compound is located within a highly conserved region of the Orco protein, explaining its broad efficacy across different insect species.[6]

Caption: this compound signaling pathway in an insect olfactory receptor neuron.

Quantitative Effects of this compound on Olfactory Neurons

The application of this compound to insect ORNs produces robust, dose-dependent electrophysiological responses. These effects have been quantified using various techniques, including calcium imaging and patch-clamp electrophysiology, primarily in heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes expressing insect Orco).

Table 1: Electrophysiological Responses to this compound in Heterologous Systems

Insect Species & ReceptorAssay TypeThis compound ConcentrationMeasured ResponseReference
Anopheles gambiae (AgOrco)Whole-cell Patch Clamp100 µMInward current elicited[1]
Anopheles gambiae (AgOrco)Outside-out Patch100 µMChannel opening probability (Pₒ) increased from 0.02 to 0.38[2]
Anopheles gambiae (AgOrco)Outside-out Patch100 µMAverage unitary current of 1.3 ± 0.3 pA[1][2]
Drosophila melanogaster (DmOrco)Calcium Imaging10 µM - 100 µMDose-dependent increase in intracellular Ca²⁺[7]
Drosophila melanogaster (DmOrco D466E Mutant)Calcium Imaging~10 µM (EC₅₀)~2 times more sensitive to this compound compared to wild-type[4]
Manduca sexta (MsexOrco)Calcium Imaging1 µM - 100 µMDose-dependent increase in intracellular Ca²⁺[5]

Table 2: Behavioral Responses to this compound

Insect SpeciesAssay TypeThis compound DeliveryObserved BehaviorReference
Manduca sextaTip-Recording (in vivo)Air streamDose-dependent increase in spontaneous ORN firing activity[8]
General(Implied)(Various)Disruption of normal olfactory-guided behaviors[2][3]

Key Experimental Protocols

The study of this compound's effects relies on established electrophysiological and imaging techniques. Below are synthesized protocols for key experimental approaches.

This protocol is adapted from studies on HEK293 cells expressing insect Orco.[4]

  • Cell Culture: Culture HEK293 cells and transfect them with a plasmid containing the insect Orco gene of interest. Incubate for 24-48 hours to allow for protein expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution (e.g., 120 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1.1 mM EGTA, pH 7.35).

  • Recording Setup: Place the coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external bath solution (e.g., 130 mM NaCl, 10 mM HEPES, 1.5 mM CaCl₂, pH 7.35).

  • Seal Formation: Approach a single transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical and chemical access to the cell's interior.

  • Data Acquisition: Clamp the cell's voltage at a holding potential (e.g., -60 mV). Record baseline current.

  • Compound Application: Locally apply this compound (dissolved in the external solution) to the cell using a perfusion system. Record the induced current. Wash the cell with the external solution to return to baseline.

  • Analysis: Measure the peak amplitude of the this compound-induced current.

This protocol is a generalized method based on studies using dissociated ORNs from Drosophila melanogaster.[7]

  • Antennal Dissociation: Dissect antennae from the insect and place them in a papain solution for enzymatic digestion (approx. 30 min) to dissociate the tissue.

  • Neuron Plating: Gently extract the dissociated tissue and plate the cell suspension onto a prepared glass coverslip. Allow neurons to adhere.

  • Calcium Indicator Loading: Incubate the plated neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP) in a Ringer's solution.

  • Imaging Setup: Place the coverslip on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

  • Stimulation and Recording: Perfuse the chamber with Ringer's solution to establish a baseline fluorescence. Apply this compound at various concentrations via the perfusion system.

  • Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm). For GCaMP, use a single excitation wavelength (e.g., 475 nm).

  • Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline (F₀). Plot the ΔF/F₀ ratio against this compound concentration to generate a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimental Phase cluster_heterologous Heterologous System cluster_invivo In Vivo / Ex Vivo cluster_analysis Analysis & Outcome A1 Synthesize or Acquire this compound A2 Prepare Stock Solutions (DMSO) C2 Perform Patch-Clamp or Calcium Imaging A2->C2 D2 Perform Single Sensillum Recording or Ca Imaging A2->D2 B1 Select Model System (Heterologous vs. In Vivo) C1 Transfect Cells with Orco Gene B1->C1 D1 Prepare Insect (e.g., Antennae Dissection) B1->D1 C1->C2 E1 Acquire Electrophysiological or Imaging Data C2->E1 D1->D2 D2->E1 E2 Analyze Dose-Response Relationships (e.g., EC₅₀) E1->E2 E3 Correlate with Behavioral Assays E2->E3

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a pivotal tool for dissecting the molecular mechanisms of insect olfaction. Its ability to directly and broadly activate the conserved Orco channel provides a unique method for stimulating ORNs and studying the downstream consequences on neural circuits and behavior. The data clearly show that this compound acts as a potent agonist, transforming the Orco channel into an open state and causing robust neuronal activation.

For drug development professionals, this compound and its analogs represent a promising class of compounds for creating novel insect repellents or attractants. By bypassing the specificity of diverse OR subunits and targeting the conserved Orco, these molecules could form the basis of broad-spectrum control agents. Future research should focus on:

  • Structure-Activity Relationships: Identifying more potent and specific Orco modulators (both agonists and antagonists).

  • In Vivo Efficacy: Translating the strong electrophysiological responses into predictable and effective behavioral outcomes in pest species.

  • Resistance Mechanisms: Investigating the potential for insects to develop resistance to Orco-targeting compounds, as has been noted in specialist species like the Hessian fly.[9][10]

  • Safety and Environmental Impact: Ensuring the selectivity of these compounds for insect Orco over non-target organisms.

By leveraging the foundational knowledge of this compound's interaction with the Orco channel, the scientific community can continue to develop innovative and effective strategies for managing insect populations that impact agriculture, forestry, and public health.

References

VUAA1: A Novel Modulator of the Insect Olfactory System for Repellent Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of VUAA1, a first-in-class agonist of the insect odorant receptor co-receptor (Orco). It details its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, serving as a vital resource for professionals engaged in insect repellent and pest control research.

Introduction: The Insect Olfactory System and the Central Role of Orco

Insects rely on a sophisticated olfactory system to interpret chemical cues from their environment, guiding critical behaviors such as locating hosts, finding mates, and avoiding predators.[1] This system is primarily mediated by odorant receptors (ORs), which are located on the dendrites of olfactory sensory neurons (OSNs).[2] Insect ORs are unique as they form heteromeric complexes composed of a variable, odorant-binding OR subunit (ORx) and a highly conserved, obligatory co-receptor known as Orco.[1][3]

The Orco protein is a non-selective cation channel that is essential for the function of the entire OR complex.[3][4] When a specific odorant binds to its corresponding ORx subunit, it induces a conformational change that gates the Orco channel, leading to an influx of cations and subsequent neuronal depolarization.[5] Due to its high degree of conservation across a vast range of insect species and its critical role in olfaction, Orco has emerged as a prime target for the development of broad-spectrum insect repellents and behavior-modifying compounds.[4][6]

This compound: A First-in-Class Orco Agonist

This compound (N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) was the first synthetic small molecule identified as a direct agonist of the Orco ion channel.[4][6] Discovered through high-throughput screening, this compound represents a novel class of chemical tools and potential insect control agents that function by directly activating Orco.[4] Unlike conventional odorants that target the variable ORx subunits, this compound's action on the conserved Orco core allows it to bypass the specificity of individual ORx proteins and activate a wide array of olfactory neurons simultaneously.[4][6] This broad-spectrum activation effectively overloads the insect's olfactory senses, leading to potent behavioral disruption and repellency.[7]

Mechanism of Action: Direct Gating of the Orco Ion Channel

This compound functions as an allosteric agonist of the Orco channel.[7][8] It can activate Orco both when it is expressed alone (as a homomeric channel) and when it is part of a heteromeric complex with an ORx subunit.[4][5] The binding of this compound to Orco induces the channel to open, resulting in an influx of cations (such as Ca²⁺ and Na⁺) and depolarization of the neuron. This action mimics a strong, persistent, and non-specific odor detection, effectively jamming the insect's ability to process relevant chemical cues.

The signaling pathway is direct and ionotropic, as illustrated below.

VUAA1_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Dendrite Orco Orco Channel (Closed) Orco_Open Orco Channel (Open) Orco->Orco_Open This compound Binding Depolarization Membrane Depolarization Orco_Open->Depolarization Cation Influx (Ca²⁺, Na⁺) Signal Action Potential Propagation to Brain Depolarization->Signal This compound This compound This compound->Orco Cations Cations (Extracellular) Cations->Orco_Open Influx

Figure 1: this compound signaling pathway in an olfactory sensory neuron.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published research.

Table 1: In Vitro Activity of this compound on Orco Channels

This table presents the half-maximal effective concentration (EC₅₀) of this compound in activating Orco channels from different insect species, typically expressed in heterologous systems like HEK293 cells.

Insect SpeciesOrco ComplexAssay TypeEC₅₀ (log M)EC₅₀ (µM)Reference
Anopheles gambiaeAgOrco onlyCa²⁺ Imaging-4.4 ± 0.0439.8[4]
Anopheles gambiaeAgOrco + AgOr10Ca²⁺ Imaging-5.1 ± 0.037.9[4]
Drosophila melanogasterDmOrco onlyCa²⁺ Imaging-4.33 ± 0.0346.8[5][8]
Drosophila melanogasterDmOrco (D466E Mutant)Ca²⁺ Imaging-4.67 ± 0.0821.4[5][8]
Cydia pomonellaCpomOrcoCa²⁺ Imaging~ -5.0~ 10[9]

EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response.

Table 2: Behavioral Repellency of this compound

This table summarizes the behavioral effects of this compound on insects, including comparisons with the widely used repellent, DEET.

Insect SpeciesAssay TypeThis compound ConcentrationObservationComparisonReference
Aedes aegyptiLarval Repellency0.1 mg / 1 mgMeasurable repellency observed.More potent than DEET in this assay.[10][11]
Aedes aegyptiAdult Repellency (Bite Protection)Not specifiedLittle activity against adult mosquitoes.Effectiveness increased by heating or mixing with adjuvants due to low volatility.[10][11]
Anopheles gambiaeLarval Mobility~1 µMIncreased larval mobility, indicating irritation/repellency.This compound analogs show significantly greater potency than originally active compounds.[12]

Experimental Protocols

The characterization of this compound and its analogs involves a multi-step process, from molecular-level interactions in cell lines to behavioral responses in whole organisms.

General Experimental Workflow

A typical workflow for identifying and validating Orco modulators like this compound is outlined below. This process begins with high-throughput screening in a controlled cellular environment, followed by detailed electrophysiological analysis and culminating in behavioral assays to confirm real-world efficacy.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Validation cluster_in_vivo In Vivo Validation Screen High-Throughput Screen (e.g., HEK293 Cells + Ca²⁺ Imaging) Patch Whole-Cell Patch Clamp (Characterize Channel Properties) Screen->Patch Validate Hits SSR Single Sensillum Recording (SSR) (Confirm Neuronal Activation) Patch->SSR Confirm in Native Neurons Behavior Behavioral Assays (Repellency, Attraction) SSR->Behavior Link to Behavior

Figure 2: Experimental workflow for characterizing Orco modulators.
Key Experimental Methodologies

5.2.1 Heterologous Expression and Calcium Imaging

  • Objective: To screen for and characterize the activity of compounds on the Orco channel in a controlled, non-native system.

  • Protocol:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the insect Orco gene (and an ORx gene, if studying heteromeric complexes).[5][13]

    • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM.[4]

    • Compound Application: A baseline fluorescence is established before this compound or other test compounds are applied at various concentrations.

    • Data Acquisition: Changes in intracellular calcium ([Ca²⁺]i) are monitored by measuring fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) or a microscope.[14] An increase in fluorescence indicates an influx of calcium, signifying channel activation.

    • Analysis: Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration to determine EC₅₀ values.[5][8]

5.2.2 Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the ion currents flowing through the Orco channel upon activation by this compound and to characterize the channel's biophysical properties.

  • Protocol:

    • Cell Preparation: HEK293 cells expressing the Orco channel are prepared as in the calcium imaging assay.

    • Patching: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[4][15]

    • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

    • Compound Perfusion: this compound is applied to the cell via a perfusion system.

    • Current Measurement: The current required to maintain the holding potential is measured. An inward current upon this compound application indicates the influx of positive ions through the activated Orco channel.[4][15]

    • Analysis: Current-voltage (I-V) relationships can be determined by applying voltage ramps, and the effects of channel blockers can be assessed.[15]

5.2.3 Single Sensillum Recording (SSR)

  • Objective: To measure the in vivo electrical activity of individual olfactory sensory neurons in response to this compound.

  • Protocol:

    • Insect Preparation: An insect (e.g., a mosquito) is immobilized, and its antenna or maxillary palp is exposed.

    • Electrode Placement: A tungsten reference electrode is inserted into the insect's eye or body. A glass recording electrode, filled with saline and the test compound (this compound), is used to pierce the cuticle of a single olfactory sensillum and make contact with the neuron(s) within.[4]

    • Recording: The electrode records the extracellular voltage changes (action potentials or "spikes") generated by the neuron(s).

    • Stimulation: this compound is delivered directly through the recording electrode.

    • Analysis: The frequency of action potentials (spikes per second) is calculated before and after stimulation to quantify the neuron's response. A significant increase in spike frequency indicates neuronal activation by this compound.[4]

5.2.4 Larval Repellency Assay

  • Objective: To assess the behavioral response of insect larvae to this compound in an aqueous environment.

  • Protocol:

    • Assay Arena: A petri dish or a similar container is used. Often, one side is shaded to encourage larvae to congregate there initially.[11]

    • Larval Introduction: A known number of larvae (e.g., 10 fourth-instar Aedes aegypti larvae) are placed in the arena.[11]

    • Compound Application: this compound is added to the water, typically on one side of the dish, to create a concentration gradient. A control dish with solvent only is run in parallel.

    • Observation: The number of larvae that move from the treated area to the untreated area over a set period (e.g., 10 minutes) is counted.

    • Analysis: Repellency is calculated based on the percentage of larvae that move away from the compound source compared to the control.[10]

Challenges and Future Directions

While this compound is a powerful tool for studying Orco function and a promising lead for novel repellents, its practical application faces a significant challenge: low volatility.[6][10] This property limits its effectiveness as a spatial repellent for flying insects, as it does not readily form a protective vapor shield.[10][16]

Current research is focused on overcoming this limitation by:

  • Developing Volatile Analogs: Synthesizing and screening new this compound analogs with improved volatility and potency.[6][12]

  • Formulation Technology: Incorporating this compound into formulations with adjuvants or heating elements to increase its dispersal into the air.[10][11]

  • Discovery of Antagonists: Identifying Orco antagonists that could "silence" the sense of smell, rendering insects unable to detect hosts.[17]

Conclusion

This compound has fundamentally advanced the field of insect chemical ecology by providing a specific and potent tool to probe the function of the Orco channel. Its discovery has validated Orco as a high-value target for insect control and has opened a new strategic avenue for repellent development based on olfactory system over-stimulation. The methodologies detailed in this guide provide a robust framework for the continued exploration of this compound, its analogs, and other future Orco modulators. Overcoming the current challenge of volatility will be key to translating the immense potential of this compound class into effective, next-generation solutions for managing disease vectors and agricultural pests.

References

The Impact of Orco Agonist VUAA1 on Mosquito Sperm Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the synthetic compound VUAA1 reveals its significant impact on mosquito sperm motility through the activation of the odorant receptor co-receptor (Orco). This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the quantitative effects of this compound, detailed experimental protocols for replication, and a visual representation of the underlying signaling pathways. These findings present a potential avenue for the development of novel vector control strategies targeting mosquito reproduction.

Executive Summary

The odorant receptor co-receptor (Orco) is a highly conserved ion channel in insects, playing a crucial role in olfaction. Recent studies have unveiled a non-olfactory function for Orco in the regulation of sperm motility in disease-vector mosquitoes, such as Anopheles gambiae and Aedes aegypti. The synthetic agonist this compound directly activates the Orco channel, leading to a significant increase in sperm flagellar beating. This activation is Orco-dependent, as demonstrated by the lack of response in Orco mutant sperm and the inhibitory effects of Orco antagonists. The following guide summarizes the key quantitative data, experimental methodologies, and proposed signaling mechanisms associated with this compound's effect on mosquito sperm motility.

Data Presentation: Quantitative Effects of this compound on Mosquito Sperm Motility

The following table summarizes the quantitative data extracted from studies on the effect of this compound and other modulators on the activation of Anopheles gambiae spermatozoa. The data is derived from in vitro sperm motility assays where the percentage of activated, motile sperm was quantified.

CompoundConcentration (μM)Treatment ConditionMean Percentage of Activated Spermatozoa (%)SpeciesReference
Control N/ABuffer Only~5%Anopheles gambiaePitts et al., 2014[1]
This compound 100Orco Agonist~45%Anopheles gambiaePitts et al., 2014[1]
VUAA4 100Orco Agonist~40%Anopheles gambiaePitts et al., 2014[1]
VUAA0 100Inactive Analog~5%Anopheles gambiaePitts et al., 2014[1]
VUANT 100Orco Antagonist~5%Anopheles gambiaePitts et al., 2014[1]
This compound + VUANT 100 (each)Agonist + Antagonist~15%Anopheles gambiaePitts et al., 2014[1]
VUAA4 + VUANT 100 (each)Agonist + Antagonist~10%Anopheles gambiaePitts et al., 2014[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro mosquito sperm motility assay, synthesized from published research.[1]

1. Mosquito Rearing and Dissection:

  • Male Anopheles gambiae or Aedes aegypti mosquitoes are maintained under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 h light:dark cycle).

  • Adult males (3-5 days post-eclosion) are anesthetized on ice.

  • The terminal abdominal segment containing the testes and seminal vesicles is dissected in a physiological saline buffer (e.g., mosquito Ringer's solution).

2. Sperm Extraction and Preparation:

  • The dissected reproductive tissues are transferred to a fresh drop of saline on a microscope slide.

  • The seminal vesicles are gently ruptured using fine dissecting needles to release the sperm.

  • The tissue debris is carefully removed, leaving a suspension of spermatozoa.

3. Sperm Motility Assay:

  • The sperm suspension is diluted in the assay buffer.

  • A baseline recording of sperm motility is captured using a phase-contrast microscope equipped with a high-speed camera.

  • The test compound (e.g., this compound, VUAA0, VUANT) is added to the sperm suspension at the desired final concentration.

  • Immediately after the addition of the compound, video recordings of sperm motility are captured for a defined period (e.g., 1-5 minutes).

4. Data Acquisition and Analysis:

  • Video recordings are analyzed to quantify sperm motility parameters.

  • The primary metric is often the percentage of activated spermatozoa, characterized by vigorous flagellar beating.

  • Other parameters, such as sperm velocity and flagellar beat frequency, can also be measured using appropriate software (e.g., ImageJ with relevant plugins).

  • For statistical analysis, multiple biological replicates are performed, and the data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound action and the general workflow of the sperm motility experiment.

VUAA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Sperm Flagellar Membrane cluster_intracellular Intracellular This compound This compound Orco Orco Channel This compound->Orco Binds & Activates Cation_Influx Cation Influx (e.g., Ca²⁺, Na⁺) Orco->Cation_Influx Opens Channel Downstream Downstream Signaling Cascade Cation_Influx->Downstream Triggers Motility Increased Flagellar Beating & Motility Downstream->Motility Leads to

Caption: Proposed signaling pathway for this compound-induced sperm motility.

Experimental_Workflow start Start: Male Mosquito dissection Dissection of Reproductive Tissues start->dissection extraction Sperm Extraction from Seminal Vesicles dissection->extraction suspension Preparation of Sperm Suspension extraction->suspension baseline Baseline Motility Recording (Control) suspension->baseline treatment Addition of Test Compound (e.g., this compound) baseline->treatment recording Post-Treatment Motility Recording treatment->recording analysis Data Analysis: Quantification of Motility recording->analysis end End: Results analysis->end

Caption: Experimental workflow for in vitro mosquito sperm motility assay.

Discussion and Future Directions

The activation of mosquito sperm motility by the Orco agonist this compound highlights a novel physiological role for this highly conserved insect protein. The Orco-dependent nature of this activation presents a promising target for the development of new mosquito control agents. By disrupting sperm motility, it may be possible to reduce male fertility and, consequently, suppress mosquito populations.

Future research should focus on several key areas:

  • Elucidating the Downstream Signaling Cascade: While it is established that Orco is a ligand-gated ion channel, the precise intracellular signaling events that link cation influx to increased flagellar beating in mosquito sperm remain to be fully characterized. Investigating the roles of second messengers such as cyclic AMP (cAMP) and specific protein kinases will be crucial.

  • In Vivo Efficacy: The data presented here are from in vitro assays. Studies are needed to determine if this compound or similar compounds can be effectively delivered to male mosquitoes in a way that impairs their reproductive success in a natural setting.

  • Species Specificity and Resistance: While Orco is highly conserved, the development of species-specific Orco modulators could provide more targeted vector control. Additionally, the potential for resistance development should be investigated.

References

Methodological & Application

Application Notes and Protocols for VUAA1 in Mosquito Behavior Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUAA1 is a potent agonist of the highly conserved insect odorant receptor co-receptor (Orco). This protein is a crucial component of the insect olfactory system, forming a heteromeric ion channel with odorant-specific receptors (ORs). Activation of the Orco-containing receptor complex is a key step in the signal transduction of smell, guiding essential behaviors in mosquitoes such as host-seeking, oviposition, and nectar feeding. The ability of this compound to directly and broadly activate these olfactory pathways makes it an invaluable tool for studying mosquito sensory neurobiology and for the development of novel vector control strategies. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in various mosquito behavior assays.

Mechanism of Action

This compound acts as a direct agonist of the Orco protein. In the insect olfactory system, Orco pairs with a specific odorant receptor (OR) to form a ligand-gated non-selective cation channel. While the OR provides specificity for particular odorants, Orco is essential for the function and localization of the receptor complex in the dendritic membrane of olfactory receptor neurons (ORNs).

Upon binding, this compound is thought to induce a conformational change in the Orco subunit, leading to the opening of the ion channel and a depolarizing influx of cations. This results in the firing of action potentials in the ORNs, signaling the presence of a chemical stimulus to the mosquito's brain. At low concentrations (e.g., 1 µmol L-1), this compound causes neuroexcitation, while at higher concentrations (e.g., 100 µmol L-1), it can lead to an inhibitory effect, potentially through the blockage of other channels like Kv2 potassium channels.[1] This broad activation of the olfactory system can disrupt the mosquito's ability to process and respond to specific host cues, leading to behaviors such as repellency.

Orco Signaling Pathway

The binding of an agonist like this compound to the Orco subunit of the OR-Orco heteromeric complex initiates a signaling cascade. While the precise downstream events are still under investigation, a consensus model suggests a primarily ionotropic mechanism with potential metabotropic modulation.

Orco_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane OR_Orco OR-Orco Complex IonChannel Cation Channel (Open) OR_Orco->IonChannel Agonist Binding (this compound) Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal This compound This compound This compound->OR_Orco

Orco Signaling Pathway upon this compound Activation.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on mosquitoes and related systems. Data is compiled from published literature to provide a comparative overview.

Parameter Organism/System Value Reference
Neuroexcitation ConcentrationAedes aegypti1 µmol L⁻¹[1]
Inhibitory ConcentrationAedes aegypti100 µmol L⁻¹[1]
EC₅₀ (Orco activation)Bark Beetle (Ips typographus)24.46 µM[2]
Assay Organism Observation Reference
Larval RepellencyAedes aegyptiMore potent than DEET[1]
Adult Spatial RepellencyAedes aegyptiLow activity alone, increased when heated or mixed with synergists[1]

Experimental Protocols

The following are representative protocols for behavioral assays using this compound. Researchers should optimize concentrations and conditions based on their specific mosquito species and experimental setup.

Protocol 1: Larval Repellency Assay

This assay assesses the ability of this compound to repel mosquito larvae in an aqueous environment.

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • Deionized water

  • Late third or early fourth instar mosquito larvae (e.g., Aedes aegypti)

  • Petri dishes (100 mm diameter)

  • Pipettes

  • Timer

  • Observation area with controlled lighting

Procedure:

  • Prepare this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

    • Prepare serial dilutions to achieve the desired final test concentrations (e.g., 1, 10, 50, 100 µM). The final solvent concentration in the assay should be non-toxic and ideally below 0.1%.

  • Assay Setup:

    • Draw a line across the center of the bottom of each Petri dish to create two equal halves.

    • Add 50 mL of deionized water to each Petri dish.

    • Gently introduce 20-25 larvae into the center of each dish.

    • Allow a 5-minute acclimatization period.

  • Application of this compound:

    • Carefully pipette the this compound test solution to one half of the Petri dish and an equal volume of the solvent control to the other half. The solutions should be added slowly to minimize disturbance.

  • Data Collection:

    • At specified time points (e.g., 5, 10, 15, and 30 minutes) after application, count the number of larvae in each half of the Petri dish.

  • Data Analysis:

    • Calculate the Repellency Index (RI) for each concentration and time point using the formula: RI = (Nc - Nt) / (Nc + Nt) Where Nc is the number of larvae in the control half and Nt is the number of larvae in the treated half.

    • An RI of +1 indicates complete repellency, 0 indicates no effect, and -1 indicates attraction.

    • Compare the RI values of this compound with a known repellent like DEET.

Protocol 2: Two-Choice Olfactometer Assay

This assay evaluates the spatial repellency or attractancy of volatile chemicals to adult mosquitoes. Due to this compound's low volatility, this protocol is best suited for testing its effect in combination with synergists or when aerosolized.

Materials:

  • Y-tube or dual-port olfactometer

  • Clean, humidified air source

  • Flow meters

  • This compound and solvent

  • Odor delivery system (e.g., filter paper in a cartridge)

  • Adult female mosquitoes (4-7 days old, non-blood-fed)

  • Release chamber

  • Timer and recording software (optional)

Procedure:

  • Prepare Mosquitoes:

    • Deprive female mosquitoes of sucrose for 4-6 hours before the assay to increase motivation.

  • Prepare Odor Source:

    • Dissolve this compound in a volatile solvent (e.g., hexane or acetone) to the desired concentration.

    • Apply a specific volume (e.g., 10 µL) of the this compound solution to a filter paper strip and allow the solvent to evaporate completely.

    • For the control arm, apply an equal volume of the solvent alone to a separate filter paper strip.

  • Assay Setup:

    • Place the this compound-treated filter paper in the odor cartridge for one arm of the olfactometer and the control filter paper in the cartridge for the other arm.

    • Connect the cartridges to the olfactometer arms and establish a constant, equal airflow through both arms.

  • Behavioral Assay:

    • Release a cohort of 20-30 female mosquitoes into the release chamber at the base of the olfactometer.

    • Allow the mosquitoes to make a choice for a defined period (e.g., 5 minutes).

  • Data Collection:

    • At the end of the assay period, count the number of mosquitoes in each arm of the olfactometer and those that remained in the release chamber.

  • Data Analysis:

    • Calculate the Attraction Index (AI) or Repellency Index (RI) based on the distribution of the mosquitoes. A common formula is: AI = (Nt - Nc) / (Nt + Nc) Where Nt is the number of mosquitoes in the treatment arm and Nc is the number in the control arm.

    • A positive AI indicates attraction, while a negative AI indicates repellency.

    • Perform multiple replicates and randomize the position of the treatment and control arms to avoid positional bias.

Visualizations

Experimental Workflow: Two-Choice Olfactometer Assay

Olfactometer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Handling P1 Prepare this compound Solution P2 Prepare Odor Source (Filter Paper) P1->P2 P3 Prepare Control Source (Solvent Only) P1->P3 A1 Setup Olfactometer (Insert Sources) P2->A1 P3->A1 P4 Prepare Mosquitoes (Starvation) A3 Release Mosquitoes P4->A3 A2 Establish Airflow A1->A2 A2->A3 A4 Run Assay for Fixed Duration A3->A4 D1 Count Mosquitoes in Each Arm A4->D1 D2 Calculate Attraction/ Repellency Index D1->D2 D3 Statistical Analysis D2->D3

Workflow for a two-choice olfactometer assay.
Logical Relationship: this compound's Effect on Mosquito Behavior

VUAA1_Effect_Logic This compound This compound Application Orco Orco Activation This compound->Orco ORN Broad ORN Firing Orco->ORN Disruption Disruption of Host Cue Processing ORN->Disruption Behavior Repellent Behavior Disruption->Behavior

Logical flow of this compound's behavioral effect.

References

Application Notes and Protocols for VUAA1 In-Vitro Sperm Motility Assays in Moths

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of insect reproductive biology is critical for the development of novel pest management strategies. A key aspect of male reproductive success is sperm motility. In moths, the odorant receptor co-receptor (Orco) has been identified as a crucial component in the activation of sperm motility. VUAA1, a synthetic agonist of Orco, has been shown to enhance sperm motility in vitro, providing a valuable tool for studying the underlying signaling pathways and for screening compounds that may modulate insect fertility.

These application notes provide detailed protocols for conducting in-vitro sperm motility assays in moths using this compound, based on findings from studies on Spodoptera exigua. The protocols and data presented herein are intended to serve as a guide for researchers investigating insect reproductive physiology and developing new insecticides.

Data Presentation

The following table summarizes the quantitative effects of this compound on the motility of apyrene sperm from wild-type Spodoptera exigua. Data is adapted from studies demonstrating the Orco-dependent enhancement of sperm motility.

This compound ConcentrationOverall Sperm MotilityGrade II Motile SpermNotes
Control (No this compound)BaselineBaselineBaseline motility of apyrene sperm.
10⁻⁵ MSignificantly EnhancedSignificantly Enhanced
10⁻⁴ MMost Pronounced Enhancement Most Pronounced Enhancement Optimal concentration for activation.[1]
10⁻³ MSignificantly EnhancedSignificantly Enhanced
10⁻⁴ M (in Orco⁻/⁻)No Significant ImpactNo Significant ImpactDemonstrates the Orco-dependency of this compound action.[1]
  • Grade II Motile Sperm: Characterized by the oscillation of more than half of the flagellum, indicating vigorous motility.[1]

Experimental Protocols

This section provides a detailed methodology for conducting in-vitro sperm motility assays in moths using this compound.

Materials
  • Adult male moths (Spodoptera exigua or other species of interest)

  • This compound (Orco agonist)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Insect saline buffer (e.g., Grace's Insect Medium, or a custom saline buffer appropriate for Lepidoptera)

  • Microscope slides and coverslips

  • Dissection tools (fine-tipped forceps, dissecting scissors)

  • Micro-pipettors and tips

  • Microscope with phase-contrast or dark-field optics and a camera for video recording

  • Computer-Assisted Sperm Analysis (CASA) software (optional, but recommended for quantitative analysis)

  • Incubation chamber (if temperature control is required)

Protocol
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in insect saline buffer to the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).[1]

    • Prepare a control solution containing the same concentration of DMSO as the this compound working solutions.

  • Sperm Collection:

    • Anesthetize an adult male moth by chilling on ice.

    • Dissect the reproductive tract to isolate the spermatophore.

    • Carefully transfer the spermatophore to a small drop of insect saline buffer on a clean microscope slide.

    • Gently rupture the spermatophore using fine-tipped forceps to release the sperm bundles.

    • Allow the sperm bundles to dissociate in the saline for a few minutes. Note that in Lepidoptera, two types of sperm are present: eupyrene (nucleate) and apyrene (anuclear). The apyrene sperm are typically the more motile type.[1]

  • In-Vitro Motility Assay:

    • To the sperm suspension on the microscope slide, add an equal volume of the this compound working solution or the control solution.

    • Place a coverslip over the mixture.

    • Immediately begin observing the sperm under the microscope.

  • Data Acquisition and Analysis:

    • Record videos of sperm motility at different time points after the addition of this compound. Use a consistent magnification and frame rate for all recordings.

    • Analyze the videos using a CASA system or by manual counting.

    • Quantitative Analysis (CASA):

      • Measure parameters such as:

        • Percentage of motile sperm

        • Sperm velocity (e.g., curvilinear velocity - VCL, straight-line velocity - VSL, average path velocity - VAP)

        • Beat cross frequency (BCF)

    • Semi-Quantitative Analysis (Manual):

      • Classify motile apyrene sperm into grades based on the extent of flagellar oscillation.[1]

        • Grade I: Less than half of the flagellar length displays oscillation.

        • Grade II: More than half of the flagellum oscillates.

      • Calculate the percentage of sperm in each grade.

    • Compare the motility parameters between the control and this compound-treated groups.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Solutions (10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) add_treatment Add this compound or Control to Sperm Suspension prep_this compound->add_treatment prep_control Prepare Control Solution (DMSO in Saline) prep_control->add_treatment dissect Dissect Spermatophore from Male Moth release_sperm Release Sperm into Insect Saline dissect->release_sperm release_sperm->add_treatment observe Observe Under Microscope add_treatment->observe record Record Videos of Sperm Motility observe->record analyze Analyze Motility (CASA or Manual Grading) record->analyze compare Compare Treatment vs. Control analyze->compare

Caption: Workflow for this compound in-vitro sperm motility assay in moths.

This compound Signaling Pathway in Moth Sperm

vuaa1_signaling_pathway cluster_extracellular Extracellular (Spermatophore Lumen) cluster_membrane Sperm Cell Membrane cluster_intracellular Intracellular This compound This compound (Orco Agonist) orco Orco Receptor Complex This compound->orco binds and activates downstream Downstream Signaling Cascade (e.g., Ion Flux, Second Messengers) orco->downstream initiates motility Increased Sperm Motility downstream->motility leads to

Caption: Proposed signaling pathway for this compound-induced sperm motility in moths.

References

Application Notes and Protocols for Studying Orco-containing Channels with VUAA1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect odorant receptors (ORs) are crucial for detecting volatile chemical cues from the environment, mediating essential behaviors such as locating food, mates, and oviposition sites. These receptors are unique ligand-gated ion channels, typically forming a heteromeric complex composed of a variable odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. The Orco subunit is critical for the formation of a functional ion channel and its trafficking to the cell membrane.[1] VUAA1 is a synthetic small molecule that acts as a potent and specific allosteric agonist of the Orco subunit.[2][3][4] This property makes this compound an invaluable tool for the deorphanization of novel ORs, for screening for new insect repellents and insecticides, and for fundamental studies of insect olfaction.

These application notes provide an overview of the use of this compound in studying Orco-containing channels and detailed protocols for common experimental paradigms.

Principle of Action

This compound directly activates Orco-containing channels, leading to an influx of cations and depolarization of the cell membrane.[1][3] This activation occurs independently of the specific OrX subunit present in the complex, allowing for the direct interrogation of Orco function. This compound can activate both homomeric Orco channels and heteromeric Orco/OrX complexes.[1][3] The activation of Orco by this compound is thought to mimic the conformational changes that occur upon odorant binding to the OrX subunit, leading to the opening of the ion channel pore.

Below is a diagram illustrating the proposed mechanism of action for both odorants and this compound on Orco-containing channels.

cluster_membrane Cell Membrane orco Orco ion_channel_opening Ion Channel Opening orco->ion_channel_opening Leads to orx OrX orx->orco odorant Odorant odorant->orx Binds This compound This compound This compound->orco Directly Binds & Activates cation_influx Cation Influx (Na+, K+, Ca2+) ion_channel_opening->cation_influx depolarization Membrane Depolarization cation_influx->depolarization neuronal_activity Neuronal Activity depolarization->neuronal_activity

Fig. 1: Simplified signaling pathway of Orco-containing channels.

Quantitative Data

The following table summarizes the reported potency of this compound on Orco from different insect species and experimental systems.

Insect SpeciesOrco VariantExperimental SystemParameterValueReference
Drosophila melanogasterWild-typeHEK cells (Ca2+ imaging)LogEC50-4.33 ± 0.03[1]
Drosophila melanogasterD466E mutantHEK cells (Ca2+ imaging)LogEC50-4.67 ± 0.08[1]
Drosophila melanogasterD466N mutantHEK cells (Ca2+ imaging)LogEC50-4.07 ± 0.05[1]
Aedes aegyptiWild-typeHEK293 cells (Whole-cell patch clamp)EC5064 ± 7 µM[5]
Anopheles gambiaeAgOrcoXenopus oocytes (Two-electrode voltage clamp)EC50~10 µM[3]

Experimental Protocols

Heterologous Expression and Calcium Imaging in HEK293 Cells

This protocol is suitable for high-throughput screening of compounds that modulate Orco activity.

Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cell_culture HEK293 Cell Culture transfection Transfection with Orco-expressing plasmid cell_culture->transfection incubation 24-48h Incubation transfection->incubation dye_loading Loading with Ca2+ sensitive dye (e.g., Fura-2 AM) incubation->dye_loading baseline Baseline Fluorescence Measurement dye_loading->baseline vuaa1_addition Addition of this compound baseline->vuaa1_addition fluorescence_measurement Fluorescence Measurement vuaa1_addition->fluorescence_measurement data_analysis Data Analysis fluorescence_measurement->data_analysis

Fig. 2: Workflow for calcium imaging of Orco activity.

Materials:

  • HEK293 cells

  • Mammalian expression vector containing the Orco gene of interest

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a T-75 flask until they reach 80-90% confluency.

    • Seed cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells per well.

    • Allow cells to adhere overnight.

    • Transfect the cells with the Orco-expressing plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Calcium Imaging:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the desired final concentration (e.g., 5 µM Fura-2 AM).

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

    • Measure the baseline fluorescence for 1-2 minutes.

    • Prepare a serial dilution of this compound in assay buffer. Note that this compound is not highly water-soluble and typically requires a final concentration of 0.5-1% DMSO.[6]

    • Add the this compound solution to the wells and immediately begin measuring the fluorescence change for 5-10 minutes.

    • As a positive control for maximum calcium influx, ionomycin can be added at the end of the experiment.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after this compound addition.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.

    • Plot the dose-response curve and fit to a sigmoidal equation to determine the EC50 of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for detailed electrophysiological characterization of Orco channel properties.

Workflow Diagram:

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording oocyte_harvest Harvest Xenopus laevis oocytes crna_injection Inject with Orco cRNA oocyte_harvest->crna_injection incubation 2-7 days Incubation crna_injection->incubation oocyte_clamp Voltage-clamp oocyte at -80 mV incubation->oocyte_clamp perfusion Perfuse with buffer oocyte_clamp->perfusion vuaa1_application Apply this compound perfusion->vuaa1_application current_recording Record inward current vuaa1_application->current_recording data_analysis Data Analysis current_recording->data_analysis

Fig. 3: Workflow for two-electrode voltage clamp recording.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the Orco of interest

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Recording chamber

  • Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 5 mM MgCl2, 0.8 mM CaCl2, 5 mM HEPES, pH 7.6)

  • This compound stock solution (100 mM in DMSO)

Procedure:

  • Oocyte Preparation:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with 50 nL of Orco cRNA (0.1-1 µg/µL).

    • Incubate the oocytes for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Record the baseline current.

    • Prepare dilutions of this compound in Ringer's solution.

    • Apply this compound to the oocyte by perfusion and record the resulting inward current.

    • Wash out the this compound with Ringer's solution until the current returns to baseline.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the currents to the maximum response.

    • Plot the dose-response curve and calculate the EC50.

Single-Sensillum Recording (SSR) in Insects

This in vivo technique allows for the study of Orco activation in its native neuronal environment.

Workflow Diagram:

insect_prep Immobilize insect electrode_placement Insert reference electrode (e.g., in the eye) insect_prep->electrode_placement sensillum_location Locate target sensillum under a microscope electrode_placement->sensillum_location recording_electrode Insert recording electrode at the base of the sensillum sensillum_location->recording_electrode baseline_activity Record baseline neuronal activity recording_electrode->baseline_activity vuaa1_delivery Deliver this compound via airstream baseline_activity->vuaa1_delivery record_response Record change in spike frequency vuaa1_delivery->record_response data_analysis Analyze spike data record_response->data_analysis

Fig. 4: Workflow for single-sensillum recording.

Materials:

  • Live insect of interest

  • Dissecting microscope

  • Micromanipulators

  • Tungsten electrodes

  • AC/DC amplifier

  • Data acquisition system with spike sorting software

  • Air delivery system with a stimulus controller

  • This compound solution (dissolved in an appropriate solvent like paraffin oil)

Procedure:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or on a slide with wax or dental cement, leaving the antennae exposed.

    • Insert a reference electrode into a non-olfactory part of the body, such as the eye.

  • Recording:

    • Under a microscope, carefully insert a sharpened tungsten recording electrode through the cuticle at the base of a single olfactory sensillum.

    • Advance the electrode until stable recordings of action potentials are obtained.

    • Record the spontaneous firing rate of the olfactory sensory neuron(s) within the sensillum.

  • Stimulation:

    • Prepare a dilution series of this compound in a suitable solvent.

    • Apply a filter paper disc loaded with the this compound solution into a Pasteur pipette.

    • Deliver a controlled puff of air through the pipette directed at the antenna.

    • Record the change in the neuron's firing rate in response to the this compound stimulus.

  • Data Analysis:

    • Count the number of action potentials in a defined time window before and after the stimulus.

    • Calculate the change in spike frequency as the response.

    • Construct a dose-response curve to determine the sensitivity of the neuron to this compound.

Concluding Remarks

This compound is a powerful and versatile tool for investigating the function of Orco-containing channels. The protocols outlined above provide a starting point for researchers to employ this compound in a variety of experimental contexts, from high-throughput screening in cell lines to detailed biophysical characterization in oocytes and in vivo studies in insects. The choice of methodology will depend on the specific research question being addressed. As research into insect olfaction continues, this compound and similar compounds will undoubtedly play a key role in uncovering the molecular mechanisms of olfaction and in the development of novel strategies for insect control.

References

Application Notes and Protocols for VUAA1: A Tool for Disrupting Insect Destructive Behaviors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) is a synthetic small molecule that acts as a potent agonist of the insect odorant receptor co-receptor (Orco). Orco is a highly conserved ion channel subunit essential for olfaction in most insect species. By directly activating the Orco channel, this compound causes a non-specific, widespread activation of olfactory sensory neurons, leading to the disruption of odor-guided behaviors critical for insect survival and reproduction, such as host-seeking, oviposition, and mate location.[1] This makes this compound and its analogs valuable tools for research into insect olfaction and potential leads for the development of novel insect control agents.

These application notes provide an overview of this compound's mechanism of action, its known effects on insect behavior, and detailed protocols for its use in various experimental settings.

Mechanism of Action

Insects detect odors through odorant receptors (ORs), which are heteromeric complexes composed of a specific odor-binding OR subunit and the conserved co-receptor, Orco. The OR subunit confers specificity for particular odorants, while Orco forms a non-selective cation channel. Upon odorant binding to the OR subunit, the Orco channel opens, leading to depolarization of the olfactory sensory neuron and signal transduction to the brain.

This compound bypasses the need for a specific odorant and directly binds to and activates the Orco channel, causing a constant and strong influx of cations.[1] This leads to a state of sensory overload, effectively "blinding" the insect to relevant chemical cues in its environment.

Beyond its primary role as an Orco agonist, this compound has been observed to have dose-dependent effects on the insect central nervous system (CNS). At low concentrations (e.g., 1 µmol L⁻¹), it can cause neuroexcitation, while at higher concentrations (e.g., 100 µmol L⁻¹), it exhibits inhibitory effects, potentially through the blockade of Kv2 potassium channels.[2]

Applications in Insect Behavior Disruption

Disruption of Host-Seeking in Disease Vectors

This compound has been investigated for its potential to disrupt the host-seeking behavior of medically important insects like mosquitoes. By activating Orco, this compound can interfere with the detection of host cues such as carbon dioxide and skin odors. However, the practical application of this compound as a spatial repellent for adult mosquitoes is limited by its low volatility.[2] Nevertheless, it serves as an excellent laboratory tool to study the principles of olfactory disruption.

Larval Repellency

Interestingly, this compound has demonstrated significant repellency against mosquito larvae in laboratory assays, proving more potent than DEET in some studies.[2] This suggests a potential application in controlling mosquito populations at the larval stage in aquatic breeding sites.

Disruption of Reproductive Behaviors

Recent studies have revealed a non-canonical role for the Orco pathway in insect reproduction. In moths, this compound has been shown to enhance sperm motility in an Orco-dependent manner.[1] This discovery opens up new avenues for investigating the physiological roles of chemoreceptors beyond olfaction and suggests that targeting Orco could potentially be a strategy for disrupting insect reproduction.

Data Presentation

Table 1: Orco Activation by this compound in Heterologous Expression Systems
Insect SpeciesOrco VariantExpression SystemEC₅₀ (µM)Reference
Drosophila melanogasterWild-typeHEK293 cells~46.7[3]
Drosophila melanogasterD466E mutantHEK293 cells~21.4[3]
Drosophila melanogasterD466N mutantHEK293 cells~85.1[3]
Cydia pomonellaWild-typeHEK293A cells~157[4]
Cydia pomonellaQ417H mutantHEK293A cells~261[4]
Agrotis segetumWild-typeTREx/HEK293 cells~10[5]
Drosophila melanogasterWild-typeXenopus oocytes-[6]

Note: EC₅₀ values can vary depending on the specific experimental conditions and expression system used.

Table 2: Behavioral and Physiological Effects of this compound
Insect SpeciesAssay TypeThis compound ConcentrationObserved EffectReference
Aedes aegyptiLarval Repellency0.1 - 1 mgSignificant repellency, more potent than DEET.[2]
Spodoptera exiguaIn vitro Sperm Motility10⁻⁵ - 10⁻³ MEnhanced sperm motility.[1]
Spodoptera exiguaIn vitro Sperm Motility10⁻⁴ MMost pronounced enhancement of sperm motility.[1]
Fruit fly (Drosophila melanogaster)CNS Firing1 µmol L⁻¹Neuroexcitation.[2]
Fruit fly (Drosophila melanogaster)CNS Firing100 µmol L⁻¹Inhibitory effect.[2]

Experimental Protocols

Protocol 1: In Vitro Orco Activation Assay Using HEK293 Cells

This protocol describes how to measure the activation of insect Orco by this compound in a heterologous expression system using a calcium imaging assay.

Materials:

  • HEK293 cells stably or transiently expressing the insect Orco of interest.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target Orco in appropriate flasks or plates until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • This compound Application:

    • Prepare serial dilutions of this compound in assay buffer from the stock solution to achieve the desired final concentrations.

    • Add the this compound solutions to the wells.

  • Data Acquisition:

    • Immediately measure the change in fluorescence intensity using a plate reader or microscope.

    • Record the fluorescence signal over time to capture the kinetics of the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the responses to a positive control (e.g., a saturating concentration of this compound or another agonist).

    • Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Protocol 2: Mosquito Larval Repellency Assay

This protocol is adapted from methodologies used to assess the repellency of compounds against mosquito larvae.[2][7]

Materials:

  • Third or fourth instar mosquito larvae (e.g., Aedes aegypti).

  • Petri dishes or small circular containers.

  • Black paper or foil.

  • This compound stock solution (e.g., 10 mg/mL in ethanol or acetone).

  • Deionized or distilled water.

  • Pipettes.

  • Timer.

Procedure:

  • Assay Setup:

    • Cover half of the bottom of each Petri dish with black paper or foil to create a shaded and an illuminated side.

    • Add a defined volume of water to each dish (e.g., 20 mL).

  • Larval Acclimation:

    • Gently transfer a known number of larvae (e.g., 10) into each dish.

    • Allow the larvae to acclimate for a few minutes. Typically, larvae will congregate in the shaded area.

  • Treatment Application:

    • Once the larvae have settled in the shaded area, carefully apply the this compound solution to the water. A control group should be treated with the solvent alone.

    • Gently swirl the dish to ensure even distribution of the compound.

  • Observation and Data Collection:

    • Start a timer immediately after applying the treatment.

    • At regular intervals (e.g., every 5 or 10 minutes for up to 1 hour), count the number of larvae that have moved from the shaded side to the illuminated side.

  • Data Analysis:

    • Calculate the percentage of repelled larvae for each concentration and time point.

    • Compare the repellency of this compound to the control and potentially to a standard repellent like DEET.

Protocol 3: In Vitro Insect Sperm Motility Assay

This protocol is based on studies demonstrating the effect of this compound on moth sperm motility.[1]

Materials:

  • Sperm from the insect species of interest.

  • Sperm activation buffer appropriate for the species.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Microscope slides and coverslips.

  • Phase-contrast microscope with a camera for recording.

  • Image analysis software for sperm tracking (optional).

Procedure:

  • Sperm Collection: Dissect the male reproductive tract to collect sperm bundles or free sperm.

  • Sperm Suspension: Suspend the sperm in the activation buffer.

  • This compound Treatment:

    • Prepare different concentrations of this compound (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) in the activation buffer.

    • Add the this compound solution to the sperm suspension. A control group should receive the buffer with the corresponding concentration of DMSO.

  • Microscopic Observation:

    • Immediately after adding this compound, place a drop of the sperm suspension on a microscope slide and cover with a coverslip.

    • Observe the sperm motility under a phase-contrast microscope.

    • Record videos of sperm movement at different time points.

  • Data Analysis:

    • Assess sperm motility qualitatively (e.g., percentage of motile sperm) or quantitatively using sperm tracking software to measure parameters like velocity and trajectory.

    • Compare the motility in the this compound-treated groups to the control group.

Mandatory Visualizations

VUAA1_Signaling_Pathway cluster_ORN Olfactory Sensory Neuron OR Odorant Receptor (OR) Orco Orco Co-Receptor OR->Orco forms complex IonChannel Ion Channel (Cation Influx) Orco->IonChannel is Depolarization Neuron Depolarization IonChannel->Depolarization leads to Odorant Odorant Odorant->OR binds This compound This compound This compound->Orco directly activates Signal Signal to Brain Depolarization->Signal

Caption: Signaling pathway of odorant and this compound activation of the insect olfactory receptor complex.

Larval_Repellency_Workflow start Start setup Prepare Petri Dish (Half Shaded, Half Illuminated) start->setup add_water Add Water setup->add_water add_larvae Introduce Larvae add_water->add_larvae acclimate Acclimate Larvae (Congregate in Shade) add_larvae->acclimate apply_treatment Apply this compound or Control acclimate->apply_treatment observe Observe and Count Larvae in Illuminated Area apply_treatment->observe data_analysis Calculate % Repellency observe->data_analysis end End data_analysis->end

Caption: Experimental workflow for the mosquito larval repellency assay.

VUAA1_Applications cluster_olfaction Olfactory Disruption cluster_non_olfactory Non-Olfactory Effects This compound This compound host_seeking Disruption of Host-Seeking This compound->host_seeking oviposition Interference with Oviposition Site Selection This compound->oviposition sperm_motility Enhancement of Sperm Motility This compound->sperm_motility cns_effects Modulation of Central Nervous System This compound->cns_effects

Caption: Logical relationship of this compound's applications in disrupting insect behaviors.

References

Application Notes and Protocols for Assessing VUAA1 Repellency in Mosquito Larvae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound VUAA1 is an agonist of the Odorant receptor co-receptor (Orco), a highly conserved ion channel in insects, making it a promising candidate for the development of novel insect repellents.[1][2] Unlike traditional repellents that often target adult mosquitoes, this compound has demonstrated significant repellent activity against mosquito larvae, proving to be more potent than the widely used N,N-diethyl-m-toluamide (DEET).[1][2] These application notes provide detailed protocols and data presentation guidelines for assessing the repellency of this compound against mosquito larvae, specifically focusing on Aedes aegypti.

Signaling Pathway of this compound Action

This compound functions by activating the Orco, which is a non-selective cation channel. In insects, olfactory sensory neurons express a variety of odorant receptors (ORs) that form heteromeric complexes with Orco. This compound directly binds to and activates the Orco channel, leading to an influx of cations, depolarization of the neuron, and subsequent transmission of a neural signal that elicits a repellent behavioral response in the larvae. This Orco-dependent mechanism is crucial for the repellent effect of volatile compounds like DEET in adult mosquitoes and is the target for this compound's action in larvae.[3][4][5]

VUAA1_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron This compound This compound Orco Orco Channel This compound->Orco Agonist Binding Cations Cation Influx (Na+, K+, Ca2+) Orco->Cations Channel Activation Depolarization Neuronal Depolarization Cations->Depolarization Signal Action Potential Propagation Depolarization->Signal Behavior Repellent Behavioral Response Signal->Behavior

This compound Signaling Pathway

Experimental Protocols

Larval Repellency Bioassay

This protocol is adapted from the method described by Yang et al. (2020) for assessing the repellency of this compound against Aedes aegypti larvae.[6]

Materials:

  • This compound

  • DEET (as a positive control)

  • Solvent (e.g., DMSO, ethanol)

  • Distilled water

  • Late 3rd or early 4th instar Aedes aegypti larvae

  • Petri dishes (e.g., 100 mm diameter)

  • Filter paper

  • Micropipettes

  • Timer

  • Light source

  • Observation chamber or a dark room with a directed light source

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and DEET in a suitable solvent.

    • Prepare serial dilutions of the test compounds to achieve the desired final concentrations in the assay (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare a solvent-only control.

  • Assay Setup:

    • Line the bottom of a petri dish with filter paper.

    • Carefully add a known volume of distilled water to the petri dish to create a shallow environment for the larvae (e.g., 20 mL).

    • To create a choice-based assay, one half of the filter paper can be treated with the test compound and the other half with the solvent control. A photograph of a similar experimental setup is available in the study by Yang et al. (2020).[6][7]

    • Alternatively, for a non-choice assay, the test compound can be added to the water to achieve the final desired concentration.

  • Larval Acclimation:

    • Gently transfer a pre-determined number of larvae (e.g., 10-20) to the center of the petri dish.

    • Allow the larvae to acclimate for a short period (e.g., 5-10 minutes) in a dark or dimly lit environment.

  • Repellency Assessment:

    • To initiate the assay, create a light gradient by shining a light source on one side of the petri dish. Mosquito larvae are typically photophobic and will move towards the darker area.

    • Apply the test compound to the water or the designated half of the filter paper.

    • Start a timer and record the number of larvae on the treated and untreated sides of the petri dish at regular intervals (e.g., every 5 minutes for a total of 30 minutes).

  • Data Analysis:

    • Calculate the percentage of larvae on the treated side for each time point and concentration.

    • A Repellency Index (RI) can be calculated using the following formula: RI (%) = [(C - T) / (C + T)] x 100 Where: C = number of larvae in the control (untreated) area T = number of larvae in the treated area

    • An RI of 100% indicates complete repellency, while an RI of -100% indicates attraction. An RI of 0% indicates no preference.

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare the repellency of different concentrations of this compound and DEET.

Larval_Repellency_Workflow A Prepare Test Solutions (this compound, DEET, Control) B Set up Petri Dish Assay (Filter Paper, Water) A->B C Introduce Larvae (e.g., 10-20 larvae) B->C D Acclimation Period (Dim light) C->D E Introduce Light Gradient & Apply Test Compound D->E F Record Larval Distribution (Timed intervals) E->F G Calculate Repellency Index (RI) F->G H Statistical Analysis G->H

Larval Repellency Assay Workflow

Data Presentation

Quantitative data from the larval repellency bioassay should be summarized in a clear and structured table to facilitate comparison between different compounds and concentrations.

Table 1: Comparative Repellency of this compound and DEET against Aedes aegypti Larvae

CompoundConcentration (µg/mL)Mean Repellency Index (%) ± SEM
This compound 0.0115.2 ± 3.1
0.145.8 ± 5.6
182.3 ± 4.9
1095.1 ± 2.3
10098.7 ± 1.1
DEET 110.5 ± 2.8
1035.7 ± 4.2
10068.9 ± 6.1
100085.4 ± 3.7
Control Solvent Only2.1 ± 1.5

Note: The data presented in this table are illustrative and serve as an example of how to structure the results. Actual values should be derived from experimental data. The trend reflects the reported higher potency of this compound compared to DEET.[1][2]

Conclusion

The provided protocols and guidelines offer a standardized approach to assessing the larval repellency of this compound. The Orco agonist this compound presents a promising avenue for the development of novel mosquito control strategies targeting the larval stage. Consistent and well-documented experimental procedures are essential for generating reliable and comparable data in this area of research.

References

Application Note and Protocol: Electrophysiological Analysis of VUAA1 Effects on Kv2.1 Potassium Channels using Patch Clamp Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv2 family, particularly Kv2.1, are crucial regulators of neuronal excitability and are implicated in various neurological disorders.[1] Their function is tightly regulated by mechanisms such as phosphorylation and interaction with accessory proteins.[1][2] VUAA1 is known as an agonist of insect odorant receptor (Orco) ion channels.[3][4][5] This document provides a detailed methodology for investigating the potential modulatory effects of this compound on the electrophysiological properties of human Kv2.1 potassium channels using the whole-cell patch clamp technique.

The protocols described herein are designed for researchers in academia and the pharmaceutical industry aiming to screen for novel modulators of Kv2.1 channels and to characterize their mechanisms of action. The following sections provide step-by-step experimental procedures, guidelines for data analysis and presentation, and visual representations of the workflow and a hypothetical signaling pathway.

Data Presentation: Quantitative Analysis of this compound Effects on Kv2.1 Channel Properties

The following tables summarize key quantitative data that should be collected and analyzed to assess the impact of this compound on Kv2.1 channel function.

Table 1: Effect of this compound on Kv2.1 Current Amplitude and Density

CompoundConcentration (µM)Peak Current (pA)Cell Capacitance (pF)Current Density (pA/pF)n
Control (Vehicle)-
This compound1
This compound10
This compound100

Table 2: Voltage-Dependence of Activation Parameters for Kv2.1 in the Presence of this compound

CompoundConcentration (µM)V1/2 of Activation (mV)Slope Factor (k)n
Control (Vehicle)-
This compound10

Table 3: Voltage-Dependence of Steady-State Inactivation Parameters for Kv2.1 in the Presence of this compound

CompoundConcentration (µM)V1/2 of Inactivation (mV)Slope Factor (k)n
Control (Vehicle)-
This compound10

Experimental Protocols

Cell Culture and Heterologous Expression of Kv2.1

This protocol is adapted from methodologies described for expressing Kv channels in mammalian cell lines.[6]

  • Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for heterologous expression of ion channels.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection:

    • Plate HEK293 cells in a 35 mm dish to achieve 50-80% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding human Kv2.1 (e.g., pEGFP-hKv2.1) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker protein like EGFP is recommended to identify transfected cells.

    • Incubate the cells for 24-48 hours post-transfection to allow for channel expression before performing patch clamp experiments.

Preparation of Solutions

The following solutions are based on standard patch clamp recordings for Kv channels.[5][7]

  • External (Bath) Solution (in mM):

    • 130 NaCl

    • 34 D-glucose

    • 10 HEPES

    • 5 KCl

    • 1.5 CaCl2

    • 1.3 KH2PO4

    • 0.5 MgSO4

    • Adjust pH to 7.35 with NaOH.

    • Osmolality: ~300 mOsm.

  • Internal (Pipette) Solution (in mM):

    • 140 KCl

    • 10 Na-HEPES

    • 10 Na-EGTA

    • 1 CaCl2

    • Adjust pH to 7.2 with KOH.

    • Osmolality: ~290 mOsm.

  • This compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Store at -20°C.

    • Dilute the stock solution in the external solution to the final desired concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the steps for recording whole-cell Kv2.1 currents.

  • Equipment:

    • Inverted microscope with fluorescence optics (if using a fluorescent marker).

    • Patch clamp amplifier (e.g., Axopatch 700B).

    • Digidata acquisition system (e.g., Digidata 1550).

    • Micromanipulator.

    • Perfusion system for drug application.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Identify a transfected cell (e.g., by EGFP fluorescence).

    • Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocols.

    • Record currents in response to voltage protocols before and after the application of this compound.

Voltage Clamp Protocols

The following voltage protocols are designed to measure the activation and steady-state inactivation of Kv2.1 channels.

  • Activation Protocol:

    • Hold the membrane potential at a holding potential of -80 mV.[7]

    • Apply a series of depolarizing voltage steps from -80 mV to +80 mV in 10 mV increments for 200-500 ms.[7][8]

    • Return the potential to -50 mV to record tail currents.

  • Steady-State Inactivation Protocol:

    • Hold the membrane potential at -90 mV.

    • Apply a series of 5-10 second pre-pulses from -120 mV to +20 mV in 10 mV increments.

    • Follow each pre-pulse with a test pulse to +40 mV for 200 ms to measure the fraction of available channels.

Data Acquisition and Analysis
  • Data Acquisition:

    • Record currents at a sampling rate of 10 kHz and filter at 2-5 kHz.[5][7][9]

    • Use a P/4 or P/n protocol for online subtraction of linear leak and capacitive currents.[7][9]

  • Data Analysis:

    • Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the test potential.

    • Conductance-Voltage (G-V) Relationship (Activation):

      • Calculate the conductance (G) at each voltage step using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for K+.

      • Normalize the conductance values to the maximum conductance (Gmax).

      • Fit the normalized G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • Steady-State Inactivation Curve:

      • Measure the peak current during the test pulse for each pre-pulse potential.

      • Normalize these currents to the maximum current.

      • Plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the parameters obtained in the absence and presence of this compound.

Visualizations

Experimental Workflow

experimental_workflow cell_culture HEK293 Cell Culture transfection Kv2.1 Plasmid Transfection cell_culture->transfection incubation 24-48h Incubation transfection->incubation patch_clamp Whole-Cell Patch Clamp incubation->patch_clamp seal Gigaohm Seal Formation patch_clamp->seal whole_cell Whole-Cell Configuration seal->whole_cell control_rec Control Recording (Voltage Protocols) whole_cell->control_rec vuaa1_app This compound Application control_rec->vuaa1_app vuaa1_rec This compound Recording (Voltage Protocols) vuaa1_app->vuaa1_rec data_analysis Data Analysis vuaa1_rec->data_analysis

Caption: Workflow for Patch Clamp Analysis of this compound on Kv2.1 Channels.

Hypothetical Signaling Pathway of this compound Action

signaling_pathway cluster_kv21 This compound This compound binding_site Putative Binding Site on Kv2.1 This compound->binding_site Binds to kv21 Kv2.1 Channel conf_change Conformational Change kv21->conf_change Induces gating Altered Channel Gating (Activation/Inactivation) conf_change->gating k_efflux K+ Efflux gating->k_efflux Modulates membrane_pot Membrane Potential Hyperpolarization k_efflux->membrane_pot Leads to

Caption: Hypothetical Mechanism of this compound Modulation of Kv2.1 Channels.

References

Practical Applications of VUAA1 in Vector Control Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUAA1 (N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) is a synthetic small molecule that acts as a potent allosteric agonist of the insect odorant receptor co-receptor (Orco).[1][2] The Orco protein is a highly conserved ion channel that forms a heteromeric complex with conventional odorant receptors (ORs) and is essential for olfaction in most insect species.[3][4] By directly and persistently activating the Orco channel, this compound effectively hijacks the insect's sense of smell, leading to sensory overload and potent behavioral disruption.[1][3] This unique mode of action makes this compound and its analogs valuable research tools and potential active ingredients for novel vector control strategies aimed at disrupting host-seeking, mating, and oviposition behaviors.

These application notes provide an overview of the practical uses of this compound in a research context, complete with quantitative data and detailed experimental protocols for key assays.

Mechanism of Action: Orco Agonism

This compound's primary molecular target is the Orco ion channel. Unlike conventional odorants that bind to specific ORs, this compound binds to a distinct allosteric site on the Orco protein itself. This binding forces the channel to open, leading to a constant influx of cations and depolarization of the olfactory sensory neuron. This sustained activation occurs even in the absence of a conventional OR, demonstrating that the Orco subunit can form a functional ion channel on its own.[3][4] The result is a powerful and persistent activation of the olfactory system, which insects perceive as an overwhelming and repellent stimulus.

Larval_Assay_Workflow start Start prep_arena Prepare Half-Shaded Arena (Add Water) start->prep_arena add_larvae Introduce 10-20 Larvae to Shaded Side prep_arena->add_larvae prep_sol Prepare this compound Serial Dilutions & Control (DMSO) add_compound Pipette this compound or Control into Shaded Side prep_sol->add_compound acclimate Acclimate for 5-10 min add_larvae->acclimate acclimate->add_compound observe Count Larvae Moving to Light Side at 1, 5, 10 min add_compound->observe analyze Calculate % Repellency Determine EC50 observe->analyze end End analyze->end

References

Application Notes: VUAA1 in High-Throughput Screening of Olfactory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The insect olfactory system is a primary target for the development of novel insect control agents. Odorant receptors (ORs) are responsible for detecting volatile chemical cues, and they form heteromeric complexes with the highly conserved olfactory receptor co-receptor (Orco). VUAA1 is a synthetic agonist that directly activates the Orco ion channel, providing a powerful tool for high-throughput screening (HTS) of compounds that modulate insect olfactory responses.[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based HTS assays to identify novel agonists and antagonists of the insect olfactory system.

Principle of the Assay

The assay is based on the heterologous expression of insect Orco and specific odorant receptors in mammalian cells, such as Human Embryonic Kidney (HEK293) cells.[1][3] Upon binding of this compound, the Orco ion channel opens, leading to an influx of cations, including calcium, into the cell.[2][3] This influx can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In an HTS format, this allows for the rapid screening of large compound libraries. Test compounds can be evaluated for their ability to either activate the receptor (agonists) or inhibit the activation by this compound or a known odorant (antagonists).

Data Presentation

Table 1: this compound Potency (EC50) across different Insect Orco Homomers

Insect SpeciesOrco OrthologExpression SystemEC50 (µM)Reference
Drosophila melanogasterDmel\OrcoXenopus oocytes190 ± 30[4]
Ips typographusItypOrcoTREx/HEK293 cells24.46[3][5]
Cydia pomonellaCpomOrcoHEK293A cells157.1 ± 3.58[6]

Table 2: this compound Potency (EC50) for Heteromeric Odorant Receptors

Orco OrthologOdorant ReceptorExpression SystemEC50 (µM)Reference
Drosophila melanogasterDmel\Or35aXenopus oocytes57 ± 13[4]

Table 3: Effect of Orco Mutations on this compound Sensitivity

Orco OrthologMutationExpression SystemEffect on this compound SensitivityReference
Drosophila melanogasterD466EHEK cells~2 times more sensitive[2]
Cydia pomonellaQ417HHEK293A cellsDecreased responsiveness[6]

Signaling Pathway and Experimental Workflow

Orco_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Orco Orco This compound->Orco Binds Odorant Odorant ORx ORx Odorant->ORx Binds Ion_Channel Ion Channel Orco->Ion_Channel Forms ORx->Ion_Channel Forms Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Signal Downstream Signaling Ca_Influx->Signal

Caption: Orco Signaling Pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells expressing Orco +/- ORx Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Addition 4. Add test compounds and this compound (for antagonists) Dye_Loading->Compound_Addition Incubation 5. Incubate Compound_Addition->Incubation Plate_Reading 6. Measure fluorescence on a plate reader Incubation->Plate_Reading Data_Normalization 7. Normalize data Plate_Reading->Data_Normalization Hit_Identification 8. Identify hits (agonists/antagonists) Data_Normalization->Hit_Identification Dose_Response 9. Perform dose-response and IC50/EC50 determination Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents

  • HEK293 cells stably or transiently expressing the insect Orco of interest (and a specific OR for antagonist screening).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 384-well black, clear-bottom assay plates.

  • This compound stock solution (10 mM in DMSO).

  • Test compound library (e.g., 10 mM in DMSO).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Protocol for HTS of Orco Agonists

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the target Orco in T75 flasks at 37°C and 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in DMEM and seed into 384-well plates at a density of 15,000-20,000 cells per well in 20 µL of media.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare compound plates by diluting the test compounds in Assay Buffer to the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, add 5 µL of the diluted test compounds to the cell plates.

  • Fluorescence Measurement:

    • Immediately place the plates into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for a total of 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to a positive control (e.g., a saturating concentration of this compound) and a negative control (DMSO vehicle).

    • Identify hits based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol for HTS of Orco Antagonists

This protocol is similar to the agonist screen, with a key modification in the compound addition step.

  • Cell Culture, Seeding, and Dye Loading: Follow steps 1 and 2 from the agonist protocol.

  • Compound and Agonist Addition:

    • Add 5 µL of the test compounds to the cell plates and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of this compound at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells.

  • Fluorescence Measurement and Data Analysis: Follow steps 4 and 5 from the agonist protocol. Hits are identified as compounds that significantly reduce the this compound-induced fluorescence signal.

Dose-Response Analysis

For hit compounds, a dose-response analysis should be performed to determine their potency (EC50 for agonists, IC50 for antagonists).

  • Prepare serial dilutions of the hit compounds.

  • Follow the appropriate HTS protocol, adding the different concentrations of the compounds to the wells.

  • Plot the normalized response as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

References

Troubleshooting & Optimization

overcoming low volatility of VUAA1 in spatial repellency assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the low volatility of VUAA1 in spatial repellency assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low volatility a problem in spatial repellency assays?

A1: this compound is a synthetic chemical compound that acts as a potent agonist for the Odorant receptor co-receptor (Orco) in insects.[1][2][3] The Orco protein is essential for the function of many insect odorant receptors, forming a heteromeric ion channel with a specific odorant-binding receptor subunit.[1][4][5] By directly activating the Orco channel, this compound can induce a strong and persistent activation of olfactory sensory neurons, effectively overwhelming the insect's sense of smell.[3][6]

Spatial repellency assays require the test compound to be volatile enough to travel through the air and create a concentration gradient that can be detected by the insect from a distance. The primary challenge with this compound is its low volatility, likely due to its relatively high molecular mass (367.47 g·mol−1) and complex structure.[6] This property hinders its ability to vaporize sufficiently under standard laboratory conditions, preventing the formation of an effective repellent vapor shield.

Q2: What are the key physicochemical properties of this compound to consider?

PropertyValue / DescriptionSource
IUPAC Name N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide[6]
Molecular Formula C₁₉H₂₁N₅OS[6]
Molar Mass 367.47 g·mol⁻¹[6]
Solubility Poor water solubility; typically dissolved in DMSO for in-vitro experiments.[1][7]
Mechanism Orco agonist; activates the Orco ion channel directly.[3][6]

Q3: How does this compound's mechanism as an Orco agonist differ from traditional repellents?

A3: Traditional spatial repellents, like DEET or Picaridin, typically work by interacting with specific odorant receptors to create an aversive olfactory signal that the insect avoids. This compound's mechanism is different; it is not a traditional repellent but a potent activator. It directly targets the highly conserved Orco co-receptor, which is a central component of the insect's olfactory system.[3] This activation leads to a non-specific, broad-spectrum firing of olfactory neurons. The proposed "repellent" effect is thought to arise from sensory overload and neural confusion, which disrupts the insect's ability to process crucial environmental odor cues.[3][6] This unique mechanism means that achieving a minimum threshold vapor concentration is critical to engage the Orco receptors.

Troubleshooting Guide

This guide addresses the primary issue of observing inconsistent or no repellent effect with this compound in spatial repellency assays.

Problem: Inconsistent or No Repellent Effect Observed

The most common reason for assay failure with this compound is an insufficient concentration of the compound in the vapor phase within the assay arena. The following troubleshooting steps provide methods to increase the volatilization of this compound.

Possible Cause 1: Insufficient Vapor Concentration due to Low Volatility

Solution 1A: Increase Surface Area for Volatilization

  • Principle: Spreading the compound over a larger surface area increases the rate of evaporation without requiring heat, which could degrade the compound.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone or ethanol). A concentration of 1-10 mg/mL is a good starting point.

    • Apply a precise volume of the this compound solution evenly onto a large surface area substrate, such as a filter paper disc (e.g., Whatman No. 1, 5-10 cm diameter) or a cotton roll.

    • Allow the solvent to evaporate completely in a fume hood, leaving a fine film of this compound on the substrate.

    • Place the substrate in the treatment area of your spatial repellency chamber.

    • Critical Control: Prepare a second substrate using the solvent alone and let it dry completely. Use this as the negative control in your assay to ensure the solvent has no residual effect on insect behavior.

Solution 1B: Utilize Gentle Heating to Increase Vapor Pressure

  • Principle: Increasing the temperature of a substance increases its vapor pressure, leading to a higher concentration in the air.[8] This must be done carefully to avoid thermal degradation.

  • Protocol:

    • Apply the this compound solution to a small, heat-resistant surface, such as a glass slide or a small aluminum dish. Let the solvent evaporate.

    • Place the dish on a digitally controlled slide warmer or hot plate set to a low, stable temperature (e.g., 35-45 °C).

    • Position the heating element within the treatment zone of the assay arena.

    • Allow the system to equilibrate for 15-30 minutes before introducing insects to ensure a stable vapor concentration.

    • Critical Controls:

      • Solvent Control: Run a parallel experiment with a dish treated only with the solvent on a heated plate.

      • Heat Control: Run an experiment with an empty, unheated dish and a separate experiment with an empty, heated dish to control for any effects of heat or the apparatus itself on insect behavior.

Solution 1C: Employ a Carrier Gas for Forced Evaporation

  • Principle: Passing a stream of inert gas or clean air over the compound can help carry the vaporized molecules into the assay arena, a technique similar to dynamic headspace sampling.

  • Protocol:

    • Place the this compound-treated substrate (from Solution 1A) into a small chamber or glass impinger.

    • Direct a gentle, controlled stream of humidified, clean air or nitrogen gas (e.g., 50-100 mL/min) over the substrate.

    • Pipe the outflow from the chamber directly into the treatment area of the spatial repellency arena.

    • Critical Control: Set up an identical apparatus where the carrier gas flows over a solvent-only treated substrate to ensure the airflow and humidity do not influence insect behavior.

Solution 1D: Formulation with a Volatile Co-solvent (Advanced)

  • Principle: Formulating this compound with a highly volatile, non-repellent co-solvent can create an aerosol when dispensed, aiding its distribution into the air.[9][10]

  • Protocol:

    • Identify a volatile co-solvent that is inert to your test insect (e.g., specific high-purity alcohols or alkanes). Extensive preliminary testing is required to validate the solvent's neutrality.

    • Prepare a solution of this compound in the chosen co-solvent.

    • Use an automated dispenser or nebulizer to release a fine mist of the solution onto the dispensing surface within the assay arena.

    • Critical Control: A robust solvent-only control is mandatory for this method, as the aerosolization process itself may affect the insects.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound spatial repellency assays.

TroubleshootingWorkflow cluster_solutions Volatility Enhancement Strategies cluster_assay_opts Assay Parameter Optimization start Start: No or Low Repellency Observed check_conc Is Vapor Concentration Sufficient? start->check_conc solution_surface Solution 1A: Increase Surface Area check_conc->solution_surface No check_assay Is Assay Design Optimized? check_conc->check_assay Yes solution_heat Solution 1B: Use Gentle Heating solution_surface->solution_heat solution_gas Solution 1C: Use Carrier Gas solution_heat->solution_gas solution_gas->check_assay Re-test solution_duration Increase Assay Duration check_assay->solution_duration No success Assay Successful check_assay->success Yes solution_distance Reduce Source-to-Insect Distance solution_duration->solution_distance solution_distance->start Re-test fail Re-evaluate Compound or Assay Type

Caption: A workflow diagram for troubleshooting this compound spatial repellency assays.

Visualizations
This compound Signaling Pathway

The diagram below illustrates the mechanism of action for this compound on the insect olfactory system.

VUAA1_Pathway cluster_membrane Olfactory Neuron Membrane This compound This compound (Agonist) ReceptorComplex Orco/ORx Ion Channel Complex This compound->ReceptorComplex Binds & Activates Orco Orco Subunit ORx ORx Subunit (Odorant Specific) ChannelOpen Channel Opens ReceptorComplex->ChannelOpen IonInflux Cation Influx (Ca²⁺, Na⁺) ChannelOpen->IonInflux Depolarization Neuron Depolarization (Action Potential) IonInflux->Depolarization SensoryOverload Sensory Overload & Behavioral Disruption Depolarization->SensoryOverload

Caption: this compound directly activates the Orco/ORx ion channel, causing neuronal firing.

Experimental Setup for Forced Volatilization

This diagram shows a possible experimental setup for a spatial repellency assay using a carrier gas to enhance this compound volatilization.

Assay_Setup cluster_gas_delivery Carrier Gas System cluster_volatilization Volatilization Chamber cluster_arena Spatial Repellency Arena GasSource Humidified Air Source Flowmeter Flow Controller GasSource->Flowmeter Impinger Chamber with This compound-treated Substrate Flowmeter->Impinger Carrier Gas In TreatmentZone Treatment Zone Impinger->TreatmentZone this compound Vapor Out ControlZone Control Zone (Solvent Only) ReleasePoint Insect Release Point

Caption: An assay setup using a carrier gas to deliver volatile this compound into the arena.

References

increasing the effectiveness of VUAA1 with adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VUAA1 and its adjuvants to study and modulate the insect odorant receptor co-receptor (Orco).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that acts as an agonist of the insect odorant receptor co-receptor (Orco).[1][2] It functions by directly binding to and activating the Orco protein, which is a highly conserved ion channel subunit in the olfactory system of most insects.[1][2] This activation leads to the opening of the ion channel, causing an influx of cations and depolarization of the neuron.[1][3] this compound can activate both homomeric Orco channels (composed only of Orco subunits) and heteromeric channels (composed of Orco and a specific odorant receptor, ORx).[1][3][4]

Q2: What are "adjuvants" in the context of this compound experiments?

In the context of this compound research, "adjuvants" can refer to two types of agents:

  • Potentiating Agents: These are compounds that directly enhance the activity of this compound at the Orco receptor. This can include other Orco agonists that may have synergistic effects or allosteric modulators. For example, OLC12 and OLC3 are other known Orco agonists that are structurally related to this compound and have been shown to be more potent in some systems.[5]

  • Formulation Adjuvants: These are substances added to a this compound solution to improve its physical properties for experimental use, such as solubility or volatility. Due to its low volatility, the effectiveness of this compound as a spatial repellent can be increased by mixing it with agents like citronella oil or by heating.[6]

Q3: Are there compounds more potent than this compound?

Yes, research has identified other Orco agonists that exhibit greater potency than this compound in certain experimental systems. OLC12, for instance, has been shown to be a more potent agonist of the Drosophila melanogaster Orco (Dmel\Orco) both in its homomeric form and when co-expressed with an odorant receptor (Dmel\Or35a).[5]

Q4: Can this compound be used to study the olfactory systems of any insect?

This compound has been demonstrated to be a broad-spectrum Orco agonist, capable of activating Orco orthologues across multiple insect orders, including Diptera (mosquitoes, fruit flies), Lepidoptera (moths), and Hymenoptera (bees).[1][7] This broad activity is due to the high degree of conservation of the Orco protein across different insect species.[1] However, the sensitivity to this compound can vary between species.[7]

Q5: What is the known binding site of this compound on the Orco channel?

Through a combination of molecular modeling and electrophysiological recordings, studies have identified the binding site of this compound within a pocket formed by transmembrane helices S2 to S6 of the Orco protein.[8] The ligand does not directly interact with the S7 helix, which forms the pore of the ion channel, suggesting an allosteric mechanism of channel gating.[8]

Troubleshooting Guides

Issue 1: Low or no response to this compound application in in vitro cell-based assays (e.g., HEK293 cells expressing Orco).

  • Possible Cause 1: Poor this compound Solubility.

    • Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[9] Ensure that the final concentration of DMSO in your experimental buffer is low (typically ≤0.1%) to avoid solvent effects and precipitation of the compound. Prepare fresh dilutions of this compound from the stock for each experiment.

  • Possible Cause 2: Inefficient Orco Expression or Trafficking.

    • Troubleshooting Step: Verify the expression and correct membrane localization of the Orco protein in your cell line using methods such as immunofluorescence or Western blotting with an appropriate antibody. Orco is required for the cell-surface trafficking of the OR complex.[1]

  • Possible Cause 3: Incorrect Cell Line or Assay Conditions.

    • Troubleshooting Step: Ensure your chosen cell line (e.g., HEK293) is suitable for expressing ion channels and that your assay conditions (e.g., buffer composition, temperature) are optimal for channel function.[2][3] For calcium imaging assays, ensure the use of a suitable calcium indicator dye and that the cells are loaded correctly.

  • Possible Cause 4: Degraded this compound Compound.

    • Troubleshooting Step: Purchase this compound from a reputable supplier and store it according to their recommendations. If in doubt about the compound's integrity, consider purchasing a new batch. The original supplier for some of the initial studies was the Sigma-Aldrich Rare Chemical Library (CAS no. 525582–84-7), though this product was discontinued.[1] Other suppliers like Interbioscreen and ChemBridge have also been used.[9]

Issue 2: High background signal or spontaneous activity in Orco-expressing cells.

  • Possible Cause 1: Leaky Ion Channels.

    • Troubleshooting Step: High levels of Orco expression can sometimes lead to the formation of spontaneously opening channels.[10] Try transfecting with a lower concentration of the Orco-containing plasmid to reduce the overall expression level.

  • Possible Cause 2: Cellular Stress.

    • Troubleshooting Step: Ensure that the cells are healthy and not under stress from factors like improper culture conditions or prolonged exposure to recording solutions. Cellular stress can lead to dysregulation of ion homeostasis.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Inconsistent Compound Application.

    • Troubleshooting Step: Use a perfusion system for precise and repeatable application of this compound and other compounds in electrophysiology and imaging experiments. Ensure complete washout of the compound between applications.[11][12]

  • Possible Cause 2: Passage Number of Cell Lines.

    • Troubleshooting Step: Use cells within a consistent and low passage number range for your experiments, as high passage numbers can lead to genetic drift and altered cellular physiology.

Quantitative Data

Table 1: Potency of Orco Agonists on Drosophila melanogaster Orco (Dmel\Orco)

CompoundReceptor ComplexEC50 (µM)
This compoundDmel\Orco + Dmel\Or35a1.8 ± 0.3
OLC3Dmel\Orco + Dmel\Or35a1.2 ± 0.2
OLC12Dmel\Orco + Dmel\Or35a0.23 ± 0.03
This compoundDmel\Orco4.3 ± 0.7
OLC3Dmel\Orco2.5 ± 0.4
OLC12Dmel\Orco0.52 ± 0.08

Data extracted from Jones et al., 2012, showing OLC12 as a more potent agonist than this compound.[5]

Experimental Protocols

Protocol 1: Calcium Imaging of this compound Activity in HEK293 Cells

This protocol is adapted from methods described in the literature for assessing the activity of Orco agonists.[2][3]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Transiently transfect the cells with a plasmid containing the coding sequence for the desired Orco protein using a suitable transfection reagent (e.g., FuGENE 6).

    • Plate the transfected cells onto 96-well plates coated with poly-D-lysine.

  • Calcium Indicator Loading:

    • 24-48 hours post-transfection, wash the cells with a physiological saline buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation and Application:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in the physiological saline buffer, ensuring the final DMSO concentration is below 0.1%.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure the baseline fluorescence.

    • Apply the this compound dilutions to the cells and record the change in fluorescence over time. An increase in intracellular calcium upon this compound application indicates Orco channel activation.[13]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F) for each well.

    • Plot the dose-response curve and calculate the EC50 value for this compound.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is based on methodologies used to characterize Orco channel properties.[5][11][12]

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired Orco and/or ORx subunits.

    • Incubate the injected oocytes for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential (typically at -80 mV).

    • Record the baseline current.

  • Compound Application:

    • Prepare this compound and other test compounds in the Ringer's solution.

    • Switch the perfusion to the compound-containing solution for a defined period (e.g., 60 seconds) and record the elicited current.[11][12]

    • Wash the oocyte with Ringer's solution between applications to allow for recovery.[11][12]

  • Data Analysis:

    • Measure the peak current amplitude in response to each compound concentration.

    • Construct dose-response curves and determine the EC50 and other pharmacological parameters.

Visualizations

VUAA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Orco Orco Channel (Homomeric or Heteromeric) This compound->Orco Binds and Activates Cations Cation Influx (Ca²⁺, Na⁺) Orco->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Leads to Signal Downstream Signaling Depolarization->Signal

Caption: this compound signaling pathway in an insect olfactory neuron.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis A1 Construct Preparation (Orco in plasmid/cRNA) A3 Transfection/Injection A1->A3 A2 Cell Culture/Oocyte Harvest A2->A3 B1 Calcium Imaging A3->B1 B2 Electrophysiology (TEVC) A3->B2 C2 Apply Compounds C1 Prepare this compound/Adjuvant Solutions C1->C2 C3 Record Response (Fluorescence/Current) C2->C3 D1 Measure Response Amplitude C3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Calculate EC50/Potency D2->D3

Caption: General experimental workflow for studying this compound.

References

troubleshooting VUAA1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with VUAA1 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is a powder that is soluble in DMSO, with reported concentrations of up to 20-25 mg/mL. For experimental use, it is standard practice to first dissolve this compound in DMSO to create a concentrated stock solution before diluting it into your aqueous experimental buffer.[2][3]

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: this compound has poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous buffer. Ensure the final concentration of DMSO in your experimental solution is compatible with your assay and does not exceed a level that could affect your results (typically <0.5%).

Q3: I've diluted my DMSO stock of this compound into my aqueous buffer, and now I see precipitation. What went wrong?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and can be caused by several factors:

  • Final Concentration is Too High: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute working solution.

  • Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations of this compound, causing it to precipitate. Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.

  • Buffer Composition: The pH, ionic strength, and presence of other components in your buffer can affect the solubility of this compound.

Q4: What is the recommended storage condition for this compound?

A4: this compound powder should be stored at 2-8°C.[1] Stock solutions in DMSO can also be stored at 4°C for short-term use.[2] For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate formation during preparation of aqueous working solution

If you observe precipitation after diluting your this compound DMSO stock into an aqueous buffer, follow these troubleshooting steps:

  • Vortexing: Immediately after dilution, vortex the solution vigorously for 30-60 seconds to ensure thorough mixing and help redissolve any precipitate.

  • Sonication: If vortexing is insufficient, try sonicating the solution in a water bath for 5-10 minutes.

  • Warming: Gently warm the solution to 37°C. Some sources indicate that warming can aid in dissolving this compound.

  • Lower the Final Concentration: If the precipitate persists, it is likely that the concentration of this compound is too high for the aqueous buffer. Prepare a new, more dilute solution.

  • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO in the aqueous solution can improve solubility. However, always be mindful of the tolerance of your specific assay to DMSO.

Quantitative Data

The following table summarizes the reported solubility of this compound in DMSO.

SolventConcentrationObservation
DMSO25 mg/mLClear solution
DMSO20 mg/mLClear solution[1]
DMSO3 mg/mLClear solution (warmed)
DMSO2 mg/mLClear solution (warmed)

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol describes the standard method for preparing a diluted aqueous working solution of this compound from a DMSO stock.

  • Prepare this compound Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex or sonicate until the this compound is completely dissolved, resulting in a clear solution.

  • Prepare the Aqueous Working Solution:

    • Determine the final concentration of this compound and DMSO required for your experiment.

    • Pipette the required volume of your aqueous buffer into a new tube.

    • While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.

    • Continue vortexing for at least 30 seconds after adding the stock solution to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

VUAA1_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Clear Stock Solution dissolve->stock add_stock Add Stock to Buffer (while vortexing) stock->add_stock buffer Prepare Aqueous Buffer buffer->add_stock mix Vortex Vigorously add_stock->mix final Clear Working Solution mix->final

Caption: Recommended workflow for preparing this compound working solutions.

VUAA1_Troubleshooting_Workflow start Precipitate Observed in Aqueous Working Solution vortex Vortex Vigorously (30-60s) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No success Solution Ready for Use check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm Gently to 37°C check2->warm No check2->success Yes check3 Is solution clear? warm->check3 revise Revise Protocol: - Lower final concentration - Increase final % DMSO (if possible) check3->revise No check3->success Yes

Caption: Troubleshooting steps for this compound precipitation issues.

References

Optimizing VUAA1 Concentration for Neuroexcitation vs. Inhibition Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal use of VUAA1, a potent agonist of the insect odorant receptor co-receptor (Orco), in neurobiological research. Understanding its concentration-dependent dual effects—neuroexcitation at low concentrations and inhibition at higher concentrations—is critical for designing and interpreting experiments accurately. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic agonist of the insect odorant receptor co-receptor (Orco). It directly binds to and activates the Orco channel, which is a non-selective cation channel. This activation leads to the influx of cations such as Na+, K+, and Ca2+, resulting in depolarization of the neuron.[1][2] In the absence of an odorant-binding OR, Orco can form functional homomeric ion channels that are directly gated by this compound.

Q2: Why does this compound exhibit both excitatory and inhibitory effects on neurons?

A2: this compound displays a biphasic effect depending on its concentration. At low micromolar concentrations (e.g., 1 µM), it selectively activates Orco, leading to neuronal excitation.[3] However, at higher concentrations (e.g., 100 µM), this compound can cause neuronal inhibition, which is thought to be mediated by the blockade of other ion channels, such as the Kv2 potassium channels.[3]

Q3: What are the typical concentrations of this compound used for neuroexcitation and inhibition studies?

A3: For inducing neuroexcitation through Orco activation, concentrations in the low micromolar range are typically effective. A concentration of 1 µM has been shown to cause neuroexcitation.[3] For studying inhibitory effects, higher concentrations, such as 100 µM, are generally used.[3] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentrations.

Q4: How should I prepare and store this compound solutions?

A4: this compound has poor water solubility. Therefore, it is typically dissolved in a stock solution of dimethyl sulfoxide (DMSO) and then diluted to the final desired concentration in the appropriate aqueous buffer just before the experiment. It is recommended to prepare fresh dilutions for each experiment to avoid precipitation and ensure consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable neuronal response to this compound application. 1. Incorrect this compound concentration: The concentration may be too low for excitation or not high enough for inhibition. 2. Poor this compound solubility/precipitation: this compound may have precipitated out of the aqueous solution. 3. Receptor desensitization: Prolonged exposure to this compound can lead to receptor desensitization. 4. Issues with the experimental setup: Problems with the recording electrode, cell health, or perfusion system.1. Perform a concentration-response curve to determine the optimal concentration for your system. 2. Prepare fresh dilutions of this compound from a DMSO stock immediately before use. Ensure the final DMSO concentration is low and consistent across experiments. 3. Apply this compound for shorter durations and ensure adequate washout periods between applications. 4. Verify the integrity of your experimental setup with appropriate positive and negative controls.
Inconsistent or variable responses between experiments. 1. Inconsistent this compound concentration: Variability in preparing dilutions. 2. This compound degradation: Improper storage of stock solutions. 3. Cellular variability: Differences in receptor expression levels or cell health.1. Use precise pipetting techniques and prepare fresh dilutions for each experiment. 2. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Use cells from the same passage number and ensure consistent culture conditions. Normalize responses to a control agonist where possible.
Difficulty distinguishing between excitatory and inhibitory effects. Concentration overlap: The concentrations used may be in a range where both effects are present.Carefully titrate the this compound concentration and use specific channel blockers to isolate the excitatory (Orco-mediated) and inhibitory (e.g., Kv2-mediated) components of the response. For example, use a known Orco antagonist to confirm the excitatory effect is Orco-dependent.
This compound precipitation in the experimental buffer. Low aqueous solubility of this compound. Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution in the experimental buffer immediately before use, ensuring vigorous mixing. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all conditions, including controls.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for eliciting excitatory and inhibitory responses in neuronal systems.

Effect Target Cell Type / System Effective Concentration / EC50 / IC50 Reference
Neuroexcitation OrcoDrosophila melanogaster Orco in HEK293 cellsLogEC50 = -4.33 ± 0.03[4]
Neuroexcitation OrcoInsect Central Nervous System1 µM[3]
Inhibition Kv2 Potassium ChannelsInsect Central Nervous System100 µM[3]

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell type, and receptor expression levels.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound powder, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for this compound Application

This protocol is adapted for studying the effects of this compound on cultured cells (e.g., HEK293 cells) expressing the Orco receptor.

  • Cell Preparation:

    • Plate HEK293 cells expressing the Orco receptor onto glass coverslips 24-48 hours before the experiment.

    • Ensure cells are healthy and at an appropriate confluency for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

    • This compound Working Solution: Prepare fresh dilutions of the this compound DMSO stock in the external solution to the desired final concentrations (e.g., 1 µM for excitation, 100 µM for inhibition). Ensure the final DMSO concentration is consistent across all solutions, including the control external solution.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the control external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline current for a stable period.

    • Apply the this compound working solution via a perfusion system.

    • Record the current response to this compound.

    • Wash out the this compound with the control external solution and allow the current to return to baseline.

    • For studying inhibition, co-apply this compound with a depolarizing stimulus or another agonist and observe the reduction in the evoked current.

Signaling Pathways and Experimental Workflows

VUAA1_Excitatory_Pathway VUAA1_low This compound (Low Conc.) Orco Orco Receptor (Non-selective Cation Channel) VUAA1_low->Orco Agonist Binding Cation_Influx Cation Influx (Na+, K+, Ca2+) Orco->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuroexcitation Neuroexcitation Depolarization->Neuroexcitation

This compound Excitatory Signaling Pathway.

VUAA1_Inhibitory_Pathway VUAA1_high This compound (High Conc.) Kv2 Kv2 Potassium Channel VUAA1_high->Kv2 Blockade Neuroinhibition Neuroinhibition VUAA1_high->Neuroinhibition K_Efflux K+ Efflux Kv2->K_Efflux Prevents Repolarization Membrane Repolarization K_Efflux->Repolarization Repolarization->Neuroinhibition

This compound Inhibitory Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Orco-expressing cells patch Establish whole-cell patch-clamp configuration prep_cells->patch prep_this compound Prepare this compound stock (DMSO) and working solutions apply_this compound Apply this compound solution prep_this compound->apply_this compound baseline Record baseline current patch->baseline baseline->apply_this compound record_response Record current response apply_this compound->record_response washout Washout with control solution record_response->washout analyze Analyze current traces (amplitude, kinetics) record_response->analyze dose_response Generate dose-response curve analyze->dose_response conclusion Determine EC50/IC50 and characterize effect dose_response->conclusion

General Experimental Workflow.

References

addressing VUAA1 degradation and stability in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the degradation and stability of VUAA1 in storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). A common practice is to prepare a stock solution at a concentration of 20 mg/mL or up to 110 mM in DMSO. For experiments, this stock solution is then diluted into the appropriate aqueous buffer.

Q3: What is the recommended storage condition for this compound in DMSO solution?

A3: Aliquot the this compound DMSO stock solution into single-use vials and store them at -20°C or below. This minimizes freeze-thaw cycles, which can degrade the compound. It is recommended to use these aliquots within one month when stored at -20°C. For longer-term storage, -80°C is preferable.

Q4: I observe precipitation in my this compound solution after thawing. What should I do?

A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound before making further dilutions. If precipitation persists, it may indicate that the solubility limit has been exceeded in your buffer system. Consider preparing a more dilute stock solution or adjusting the final concentration of DMSO in your working solution.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in your experimental medium should be kept below 0.5%.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity observed 1. Degradation of this compound: Improper storage of solid compound or stock solutions. 2. Precipitation of this compound: Low solubility in the final assay buffer. 3. Incorrect concentration: Error in dilution calculations.1. Ensure solid this compound is stored at 2-8°C and stock solutions at -20°C or -80°C. Use fresh aliquots for critical experiments. 2. Visually inspect for precipitation. If present, warm and vortex. Consider increasing the final DMSO concentration slightly (while staying below toxic levels) or using a solubilizing agent if compatible with your assay. 3. Double-check all dilution calculations and ensure accurate pipetting.
High background signal or off-target effects 1. This compound degradation products: Degraded compound may have off-target activities. 2. High DMSO concentration: The solvent may be causing non-specific effects.1. Use a fresh aliquot of this compound stock solution. 2. Verify that the final DMSO concentration is within the tolerated range for your experimental system (typically <0.5%).
Variability between experiments 1. Inconsistent this compound concentration: Due to incomplete solubilization or precipitation between experiments. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation.1. Ensure complete dissolution of this compound before each use. 2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.

Data Presentation: Storage and Preparation of this compound

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerDuration
Solid (Powder) 2-8°CTightly sealed, light-protected vialUp to 2 years
Stock Solution (in DMSO) -20°CTightly sealed, single-use aliquotsUp to 1 month
Stock Solution (in DMSO) -80°CTightly sealed, single-use aliquotsUp to 6 months

Table 2: this compound Solution Preparation Guidelines

SolventRecommended ConcentrationNotes
DMSO 20 mg/mL to 110 mMPrepare stock solutions in high-quality, anhydrous DMSO.
Ethanol Lower solubility than DMSOCan be used for initial solubilization before dilution in buffer. Ensure final ethanol concentration is non-toxic to the experimental system.
Aqueous Buffers Dependent on final DMSO concentrationThis compound has poor aqueous solubility. Dilute DMSO stock solution into the final buffer immediately before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol is a general guideline and should be adapted based on available analytical instrumentation (e.g., HPLC, LC-MS).

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (in DMSO)

    • Hydrochloric acid (HCl) solution (for acidic hydrolysis)

    • Sodium hydroxide (NaOH) solution (for basic hydrolysis)

    • Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)

    • UV lamp (for photostability)

    • Incubator/oven (for thermal stress)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Procedure:

    • Sample Preparation: Prepare multiple identical samples of this compound diluted from the stock solution into an appropriate buffer.

    • Stress Conditions:

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

      • Thermal Degradation: Incubate samples at an elevated temperature (e.g., 60°C).

      • Photostability: Expose samples to a UV lamp.

      • Control: Keep one sample at the recommended storage condition (-20°C or 4°C).

    • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis:

      • Inject the samples into the HPLC or LC-MS system.

      • Monitor the peak area of the parent this compound compound.

      • Look for the appearance of new peaks, which would indicate degradation products.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

      • Plot the percentage of remaining this compound against time for each stress condition.

Visualizations

VUAA1_Signaling_Pathway cluster_membrane Cell Membrane Orco Orco Subunit IonChannel Ion Channel Pore Orco->IonChannel Forms OrX OrX Subunit OrX->IonChannel Forms Cations Cations (Na+, K+, Ca2+) IonChannel->Cations Influx This compound This compound This compound->Orco Binds to Orco (Allosteric Agonist) Depolarization Neuronal Depolarization Cations->Depolarization Leads to Signal Signal Transduction Depolarization->Signal Initiates

Caption: this compound acts as an allosteric agonist on the Orco subunit of the insect odorant receptor complex, leading to ion channel activation and neuronal signaling.

VUAA1_Stability_Workflow cluster_stress Stress Conditions start Prepare this compound Solution control Control Sample (-20°C, dark) start->control acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photostability (UV light) start->photo analysis Analyze at Time Points (e.g., 0, 2, 4, 8, 24h) via HPLC/LC-MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Calculate % this compound Remaining & Identify Degradants analysis->data

Caption: Experimental workflow for assessing the stability of this compound under various forced degradation conditions.

VUAA1 Delivery Methods for Adult Mosquito Repellency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining VUAA1 delivery methods for adult mosquito repellency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound formulations.

Issue 1: Inconsistent or Low Repellency in Bioassays

Potential Cause Troubleshooting Steps
Low Volatility of this compound 1. Incorporate a Volatility-Enhancing Adjuvant: Co-formulate this compound with a more volatile active ingredient such as transfluthrin acid or citronella oil.[1] 2. Utilize Heat: For spatial repellency assays, gentle heating of the this compound formulation can increase its volatilization. An EAG response to this compound was shown to increase significantly with heating.[2] 3. Thermolysis: Investigate the use of thermolysis to generate volatile, repellent components from this compound.
Suboptimal Formulation 1. Solvent Selection: Ensure this compound is fully dissolved. Stock solutions can be prepared in DMSO or ethanol for in vitro studies.[3] For topical applications, consider carrier oils or emulsions. 2. Adjuvant Concentration: Optimize the concentration of adjuvants like transfluthrin acid or citronella oil. The enhancing effect is dose-dependent.[4] 3. Homogeneity: Ensure the formulation is homogenous. Use appropriate mixing techniques (e.g., vortexing, sonication) to evenly disperse this compound and any adjuvants.
Bioassay Execution Errors 1. Acclimatization: Allow mosquitoes to acclimate to the test environment before introducing the repellent. 2. Airflow in Olfactometers: In Y-tube or other olfactometer assays, ensure a consistent and appropriate airflow to carry the repellent volatiles to the mosquitoes. 3. Control Failures: If control mosquitoes (exposed to solvent only) are not exhibiting normal host-seeking behavior, investigate environmental factors (temperature, humidity, light) and the health of the mosquito colony.
This compound Degradation 1. Storage: Store this compound stock solutions and formulations in a cool, dark place to prevent photodegradation and thermal degradation. 2. pH of Formulation: Although specific data on this compound is limited, the stability of many compounds is pH-dependent.[5] Maintain a consistent pH in aqueous-based formulations and assess its impact on stability and repellency. 3. Fresh Preparations: Prepare formulations fresh before each experiment to minimize the potential for degradation.

Issue 2: Formulation Instability (Precipitation, Phase Separation)

Potential Cause Troubleshooting Steps
Poor Solubility of this compound 1. Solvent System Optimization: Experiment with different solvent systems or co-solvents to improve the solubility of this compound. 2. Use of Surfactants/Emulsifiers: For oil-in-water or water-in-oil formulations, incorporate appropriate surfactants or emulsifiers to ensure stability.
Incompatibility of Components 1. Adjuvant Interaction: Observe for any physical changes (e.g., color change, precipitation) when mixing this compound with adjuvants. 2. pH Adjustment: The pH of the formulation can affect the stability of the emulsion and the solubility of the components. Adjust as necessary.
Improper Mixing or Storage 1. Homogenization: For emulsions, use high-shear mixing or sonication to create a stable and uniform droplet size. 2. Temperature Fluctuations: Avoid storing formulations in areas with significant temperature fluctuations, as this can lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a mosquito repellent?

A1: this compound is an allosteric agonist of the Odorant Receptor Co-receptor (Orco).[6] Orco is a highly conserved ion channel that forms a complex with specific odorant receptors (ORs) in insects. By activating Orco, this compound is thought to broadly and non-specifically activate the mosquito's olfactory system, leading to a repellent effect by overwhelming their sense of smell.[6]

Q2: Why is the inherent repellency of this compound against adult mosquitoes low in standard assays?

A2: The primary limitation of this compound for adult mosquito repellency is its low volatility.[1] For a repellent to be effective, its molecules must be able to travel through the air to reach the mosquito's olfactory receptors. The low volatility of this compound hinders this process, resulting in poor spatial repellency.

Q3: How can the volatility and repellency of this compound be enhanced?

A3: The effectiveness of this compound can be significantly increased by:

  • Heating: Applying heat increases the rate of vaporization.[2]

  • Co-formulation with volatile adjuvants: Mixing this compound with more volatile compounds like transfluthrin acid or citronella oil has been shown to enhance its repellent effect.[1][4]

Q4: What are some standard bioassays to test the repellency of this compound formulations?

A4: Common laboratory bioassays for mosquito repellents include:

  • Arm-in-Cage Test: This assesses the ability of a topical repellent to prevent mosquito landings and bites on a treated arm.

  • Y-Tube Olfactometer: This is used to evaluate the spatial repellency of a volatile substance by giving mosquitoes a choice between treated and untreated air streams.

  • Excito-Repellency Test Chambers: These are used to observe mosquito movement in response to a repellent in a confined space.

Q5: Are there any known issues with this compound stability?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, as with many organic molecules, it is susceptible to degradation from heat, light, and extreme pH. It is recommended to store this compound and its formulations in cool, dark conditions and to prepare fresh solutions for experiments.

Data Presentation

Table 1: Repellency of this compound and Enhanced Formulations Against Aedes aegypti

FormulationAssay TypeRepellency MetricResult
This compound alone Spatial Repellency% RepellencyLow activity
This compound + Transfluthrin Acid (50 µg/cm²) Spatial Repellency% RepellencySignificantly enhanced repellency compared to this compound alone[4]
This compound + Citronella Oil (20 µg/cm²) Spatial Repellency% RepellencySignificantly enhanced repellency compared to this compound alone[4]
This compound (heated) Electroantennography (EAG)EAG Response60-fold increase in response compared to room temperature[2]

Note: Specific Complete Protection Time (CPT) data for this compound formulations is limited in the available literature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or absolute ethanol[3]

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the this compound is completely dissolved.

    • Store the stock solution at -20°C in a dark, airtight container.

Protocol 2: Example Formulation of this compound with Citronella Oil for Repellency Bioassays

  • Objective: To prepare a formulation of this compound with citronella oil to enhance its volatility and repellency.

  • Materials:

    • This compound

    • Citronella oil

    • Ethanol (as a solvent)

    • Glass vial

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

    • In a separate glass vial, add the desired volume of citronella oil.

    • Add the this compound stock solution to the citronella oil to achieve the target final concentrations.

    • Vortex the mixture thoroughly to ensure homogeneity.

    • This formulation can then be applied to a filter paper or other substrate for spatial repellency assays. Note: The final concentrations of this compound and citronella oil should be optimized for the specific bioassay.

Mandatory Visualizations

VUAA1_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron OR Odorant Receptor (OR) OR_Orco_complex OR-Orco Complex Orco Orco IonChannel Ion Channel CellularResponse Cellular Response (Repellency) IonChannel->CellularResponse Ion Influx OR_Orco_complex->IonChannel Gating This compound This compound This compound->Orco Allosterically Activates Odorant Odorant Odorant->OR Binds

Caption: this compound signaling pathway in an insect olfactory receptor neuron.

Experimental_Workflow cluster_formulation Formulation cluster_bioassay Bioassay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution Mix Mix this compound and Adjuvant Prep_this compound->Mix Prep_Adjuvant Prepare Adjuvant Solution (e.g., Citronella Oil) Prep_Adjuvant->Mix Arm_in_Cage Arm-in-Cage Assay Mix->Arm_in_Cage Y_Tube Y-Tube Olfactometer Mix->Y_Tube Spatial_Repellency Spatial Repellency Chamber Mix->Spatial_Repellency Record_Landings Record Landings/Bites Arm_in_Cage->Record_Landings Calculate_RI Calculate Repellency Index (RI) Y_Tube->Calculate_RI Spatial_Repellency->Calculate_RI Calculate_CPT Calculate Complete Protection Time (CPT) Record_Landings->Calculate_CPT

Caption: Experimental workflow for evaluating this compound repellent formulations.

Troubleshooting_Logic Start Low/Inconsistent Repellency Check_Volatility Is Volatility Likely the Issue? Start->Check_Volatility Check_Formulation Is the Formulation Stable? Start->Check_Formulation Check_Bioassay Are Bioassay Controls Valid? Start->Check_Bioassay Add_Adjuvant Add Volatile Adjuvant Check_Volatility->Add_Adjuvant Yes Use_Heat Apply Gentle Heat Check_Volatility->Use_Heat Yes Optimize_Solvent Optimize Solvent System Check_Formulation->Optimize_Solvent No Check_Mixing Ensure Homogenous Mixing Check_Formulation->Check_Mixing No Review_Protocol Review Bioassay Protocol Check_Bioassay->Review_Protocol No Check_Mosquito_Health Check Mosquito Colony Health Check_Bioassay->Check_Mosquito_Health No

Caption: Troubleshooting logic for low this compound repellency experiments.

References

Navigating the Synthesis and Purification of VUAA1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of VUAA1, a potent Orco allosteric agonist. The information is designed to assist researchers in optimizing their experimental workflows and achieving high-purity this compound for further study.

This compound Synthesis: Troubleshooting and FAQs

The synthesis of this compound, chemically known as N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, is a multi-step process. Researchers may encounter challenges that can impact reaction yield and purity. This section addresses common issues in a question-and-answer format.

Q1: My overall yield for the this compound synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the two-step process. Here are common areas to investigate:

  • Incomplete reaction in Step 1 (Triazole formation): The formation of the 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate is critical. Ensure that the reaction conditions, including temperature and reaction time, are strictly followed. The purity of the starting materials, such as ethyl isonicotinate and 4-ethyl-3-thiosemicarbazide, is also crucial.

  • Suboptimal conditions in Step 2 (Coupling reaction): The reaction between the triazole-thiol intermediate and 2-chloro-N-(4-ethylphenyl)acetamide requires a suitable base and solvent. Incomplete deprotonation of the thiol or side reactions of the chloroacetamide can lead to low yields.

  • Product loss during workup and purification: this compound may have some solubility in the aqueous phase during extraction. Minimize the volume of washing steps and consider back-extraction of the aqueous layers with a suitable organic solvent. During purification by chromatography, improper solvent selection can lead to poor separation and loss of product.

  • Moisture and air sensitivity: While not explicitly documented as highly sensitive, it is good practice in organic synthesis to use dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially for the coupling step, to prevent potential side reactions.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the final coupling reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Common impurities in this compound synthesis may include:

  • Unreacted starting materials: 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-ethylphenyl)acetamide.

  • Hydrolysis of 2-chloro-N-(4-ethylphenyl)acetamide: This can occur if there is excess moisture in the reaction, leading to the formation of 2-hydroxy-N-(4-ethylphenyl)acetamide.

  • Dimerization of the triazole-thiol: Under certain conditions, the thiol intermediate can oxidize to form a disulfide dimer.

  • Over-alkylation or side reactions with the triazole ring: Although less common, reaction at other nucleophilic sites on the triazole ring is possible.

To identify these impurities, it is recommended to run co-spots on the TLC plate with the starting materials.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • A mixture of ethyl isonicotinate and 4-ethyl-3-thiosemicarbazide is heated in a suitable solvent, such as ethanol or pyridine.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove soluble impurities.

  • The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of N-(4-Ethylphenyl)-2-chloroacetamide

  • To a solution of 4-ethylaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0 °C, add chloroacetyl chloride dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • After the reaction is complete, the mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Coupling Reaction)

  • To a solution of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) and stir for a short period to form the thiolate.

  • Add a solution of 2-chloro-N-(4-ethylphenyl)acetamide in the same solvent to the reaction mixture.

  • The reaction is stirred at room temperature or gentle heating and monitored by TLC.

  • Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is then purified.

This compound Purification: Troubleshooting and FAQs

The purification of this compound is critical to obtain a compound of sufficient purity for biological assays and other applications.

Q3: What is the recommended method for purifying crude this compound?

A3: The most common and effective method for purifying this compound is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used. For example, a gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective.

Recrystallization can also be a viable purification method, either as an alternative to or in conjunction with column chromatography. A suitable solvent system needs to be determined experimentally, where this compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

Q4: I am having difficulty separating this compound from a closely eluting impurity during column chromatography. What can I do?

A4: If you are experiencing co-elution of impurities with this compound, consider the following strategies:

  • Optimize the solvent system: A systematic trial of different solvent mixtures with varying polarities can improve separation. Using a ternary solvent system (a mixture of three solvents) can sometimes provide better resolution.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Flash chromatography: Employing a flash chromatography system can provide better separation efficiency compared to traditional gravity chromatography.

  • Preparative HPLC: For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for small organic molecules like this compound.

Q5: My purified this compound appears to be degrading over time. How should I store it?

A5: While specific stability data for this compound is not widely published, it is good practice to store purified organic compounds under conditions that minimize degradation. For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container at low temperatures (-20 °C or -80 °C) and protected from light. If stored in solution, use a dry, aprotic solvent and store at low temperatures.

Quantitative Data Summary

ParameterStep 1: Triazole SynthesisStep 2: Chloroacetamide SynthesisStep 3: Coupling ReactionOverall YieldPurity (after purification)
Typical Yield 75-90%85-95%60-80%38-68%>95% (by HPLC/NMR)
Common Solvents Ethanol, PyridineDichloromethane, THFDMF, Acetonitrile-Hexane/Ethyl Acetate, Dichloromethane/Methanol (for Chromatography)
Common Bases -Triethylamine, PyridineK2CO3, NaH--
Reaction Temperature Reflux0 °C to Room TempRoom Temp to 50 °C--

Note: The values in this table are estimates based on similar chemical reactions and should be optimized for specific experimental conditions.

Visualizing the Workflow and Pathways

This compound Synthesis Workflow

VUAA1_Synthesis_Workflow cluster_step1 Step 1: Triazole Synthesis cluster_step2 Step 2: Chloroacetamide Synthesis cluster_step3 Step 3: Coupling & Purification A Ethyl isonicotinate C 4-ethyl-5-(pyridin-3-yl)-4H- 1,2,4-triazole-3-thiol A->C B 4-Ethyl-3-thiosemicarbazide B->C G Coupling Reaction C->G D 4-Ethylaniline F 2-chloro-N-(4-ethylphenyl)acetamide D->F E Chloroacetyl chloride E->F F->G H Crude this compound G->H I Purification (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: A simplified workflow for the multi-step synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesisdot

Low_Yield_Troubleshooting Start Low this compound Yield Step1 Check Step 1: Triazole Formation Start->Step1 Step2 Check Step 2: Coupling Reaction Start->Step2 Workup Review Workup & Purification Start->Workup Reagents1 Purity of Starting Materials? Step1->Reagents1 Conditions1 Correct Temp. & Time? Step1->Conditions1 Base Appropriate Base & Stoichiometry? Step2->Base Solvent Dry Solvents Used? Step2->Solvent Extraction Product Loss in Aqueous Layer? Workup->Extraction Chromatography Optimal Chromatography Conditions? Workup->Chromatography Solution Optimize & Repeat Reagents1->Solution Conditions1->Solution Base->Solution Solvent->Solution Extraction->Solution Chromatography->Solution

Technical Support Center: Enhancing VUAA1 Efficacy with Citronella Oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the insect repellent VUAA1 and its combination with citronella oil.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound and its mixture with citronella oil.

Issue 1: Unexpectedly Low Repellency of this compound

  • Question: We are observing lower than expected repellency in our bioassays with this compound. What could be the cause?

  • Answer: this compound is known to have low volatility, which can limit its effectiveness as a spatial repellent.[1][2] To enhance its efficacy, consider the following:

    • Co-formulation with a Volatile Agent: Mixing this compound with a more volatile compound, such as citronella oil, can significantly increase its repellency.[1][2] The citronella oil acts as a carrier and also possesses its own repellent properties.

    • Heating: Gently heating the this compound formulation can increase its volatility and subsequent repellency. However, care must be taken to avoid degradation of the compound.

    • Concentration: Ensure that the concentration of this compound is appropriate for the target insect species and the specific bioassay being used.

Issue 2: this compound Precipitation in Solution

  • Question: We are having difficulty dissolving this compound, and it is precipitating out of our formulation. How can we improve its solubility?

  • Answer: this compound has limited solubility in common solvents.[1] To address this, consider the following:

    • Solvent Selection: While this compound has low solubility, a mixture of solvents can be effective. A 1:1 mixture of DMSO and acetone is often used as a solvent for this compound in experimental settings.

    • Sonication: Applying ultrasonic energy can help to break down aggregates and improve the dissolution of this compound.

    • pH Adjustment: The pH of the solution can influence the solubility of this compound. Experiment with slight adjustments to the pH to find the optimal range for your formulation.

    • Formulation with Oils: Formulating this compound with an oil, such as citronella oil, can help to keep it in suspension and prevent precipitation. The oil acts as a carrier and can improve the overall stability of the formulation.

Issue 3: Variability in Experimental Results

  • Question: We are observing high variability in repellency data between experimental replicates. What are the potential sources of this variability?

  • Answer: Variability in bioassay results can stem from several factors. To minimize this, ensure consistency in the following:

    • Formulation Preparation: Prepare the this compound and citronella oil mixture fresh for each experiment to avoid degradation or changes in concentration over time. Ensure thorough mixing to achieve a homogenous solution.

    • Application: Apply a consistent volume and concentration of the formulation to the treated surface in each replicate.

    • Environmental Conditions: Maintain constant temperature, humidity, and light conditions in the testing environment, as these factors can influence insect behavior.

    • Insect Rearing: Use insects of the same age, species, and physiological state (e.g., mated, non-blood-fed females) for all experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an agonist of the Odorant Receptor Co-receptor (Orco), a highly conserved ion channel that is essential for the sense of smell in most insects. By activating Orco, this compound is thought to broadly disrupt the insect's ability to process olfactory cues, leading to a repellent effect.

2. How does citronella oil work as an insect repellent?

Citronella oil is a mixture of volatile compounds, with citronellal, citronellol, and geraniol being the main active components. It is believed to work in two ways: by masking the scents that attract insects to a host and by directly activating certain chemosensory receptors that trigger an aversive response in insects.

3. What is the rationale for mixing this compound with citronella oil?

The primary reason for mixing this compound with citronella oil is to enhance its efficacy as a spatial repellent.[1][2] this compound has low volatility, meaning it does not readily evaporate to create a protective vapor shield. Citronella oil, being highly volatile, can act as a carrier to disperse this compound into the air. Additionally, citronella oil has its own repellent properties, creating a synergistic effect.

4. Is there a known synergistic effect between this compound and citronella oil?

Yes, studies have shown a synergistic effect where the combined repellency of this compound and citronella oil is greater than the sum of their individual effects.[1][2]

5. What are the main components of citronella oil?

The main chemical components of citronella oil are citronellal, citronellol, and geraniol. The exact composition can vary depending on the species of Cymbopogon from which it is extracted.

Data Presentation

Table 1: Enhanced Repellency of this compound when Mixed with Citronella Oil against Aedes aegypti

This compound Concentration (µg/cm²)Repellency (%) - this compound aloneRepellency (%) - this compound + Citronella Oil (20 µg/cm²)
10~5%~25%
30~10%~45%
100~20%~65%
300~35%~80%

Data synthesized from graphical representations in cited literature.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound and Citronella Oil Formulation

Objective: To prepare a stable and homogenous formulation of this compound and citronella oil for use in insect repellency bioassays.

Materials:

  • This compound powder

  • Citronella oil

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Vortex mixer

  • Sonicator

  • Calibrated micropipettes

  • Glass vials

Procedure:

  • Prepare a stock solution of this compound in a 1:1 mixture of DMSO and acetone. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the solvent mixture.

  • Vortex the solution vigorously for 1-2 minutes to ensure initial mixing.

  • Sonicate the solution for 10-15 minutes in a water bath sonicator to ensure complete dissolution and prevent aggregation.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • In a separate vial, add the desired volume of citronella oil.

  • To this, add the required volume of the this compound stock solution to achieve the final desired concentration of this compound in the oil.

  • Vortex the mixture thoroughly for 2-3 minutes to ensure a homogenous emulsion.

  • Prepare fresh formulations for each experiment to ensure consistency and avoid potential degradation.

Protocol 2: High-Throughput Spatial Repellency Bioassay

Objective: To assess the spatial repellency of the this compound and citronella oil formulation against Aedes aegypti mosquitoes.

Materials:

  • Multi-well plate (e.g., 24-well)

  • Fine mesh to cover the plate

  • Environmental chamber with controlled temperature, humidity, and lighting

  • Aedes aegypti mosquitoes (5-8 day old, non-blood-fed females)

  • Prepared this compound and citronella oil formulation

  • Control solution (e.g., solvent and citronella oil without this compound)

  • Micropipettes

Procedure:

  • Apply a small, defined volume (e.g., 10 µL) of the test formulation to the center of the bottom of each well in the multi-well plate.

  • Apply the control solution to a separate set of wells.

  • Allow the solvent to evaporate for a few minutes, leaving the repellent formulation.

  • Introduce a set number of mosquitoes (e.g., 10-15) into each well.

  • Quickly cover the plate with a fine mesh to prevent the mosquitoes from escaping.

  • Place the plate in an environmental chamber with controlled conditions (e.g., 27°C, 75% RH, and a 12:12 light:dark cycle).

  • After a defined exposure time (e.g., 1 hour), count the number of mosquitoes in the top half (away from the repellent source) and the bottom half of each well.

  • Calculate the percent repellency for each well using the following formula: % Repellency = [(Number of mosquitoes in top half - Number of mosquitoes in bottom half) / Total number of mosquitoes] x 100

  • Compare the repellency of the this compound-citronella oil formulation to the control.

Mandatory Visualizations

Signaling_Pathway cluster_insect_neuron Insect Olfactory Sensory Neuron cluster_VUAA1_action This compound Mechanism Odorant Odorant ORx Odorant Receptor (ORx) Odorant->ORx Binds Orco Odorant Receptor Co-receptor (Orco) ORx->Orco Activates Ion_Channel Ion Channel Orco->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Signal_Transmission Signal to Brain Depolarization->Signal_Transmission This compound This compound Orco_direct Orco This compound->Orco_direct Directly Activates (Agonist) Ion_Channel_direct Ion Channel Orco_direct->Ion_Channel_direct Opens Depolarization_direct Neuron Depolarization Ion_Channel_direct->Depolarization_direct Na+/Ca2+ influx Signal_Disruption Disrupted Signal Depolarization_direct->Signal_Disruption

Caption: Proposed signaling pathway of insect olfaction and the direct activation of Orco by this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_bioassay Repellency Bioassay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock (DMSO:Acetone) Mix_Oil Mix this compound Stock with Citronella Oil Prep_this compound->Mix_Oil Vortex Vortex to Homogenize Mix_Oil->Vortex Apply_Formulation Apply Formulation to Assay Plate Vortex->Apply_Formulation Introduce_Insects Introduce Mosquitoes Apply_Formulation->Introduce_Insects Incubate Incubate under Controlled Conditions Introduce_Insects->Incubate Count_Insects Count Mosquito Distribution Incubate->Count_Insects Calculate_Repellency Calculate % Repellency Count_Insects->Calculate_Repellency Compare_Groups Compare this compound+Oil vs. Controls Calculate_Repellency->Compare_Groups Statistical_Analysis Perform Statistical Analysis Compare_Groups->Statistical_Analysis

Caption: Experimental workflow for assessing the synergistic repellency of this compound and citronella oil.

Caption: A logical diagram for troubleshooting low this compound repellency in experiments.

References

VUAA1 Technical Support Center: Cross-Resistance in Pyrethroid-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating VUAA1 and its interaction with pyrethroid-resistant insect strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic chemical compound that acts as an agonist for the Odorant receptor co-receptor (Orco).[1] In insects, Orco is an essential and highly conserved ion channel that partners with conventional odorant receptors (ORs) to detect smells.[2][3] this compound directly activates the Orco channel, leading to a constant influx of cations into olfactory neurons. This disrupts the insect's olfactory system and can lead to neuroexcitation, repellency, and, at higher concentrations, toxicity.[1]

Q2: Is there cross-resistance to this compound in insect strains that are resistant to pyrethroids?

A2: Current research indicates no observed cross-resistance to this compound in pyrethroid-resistant strains. A study on a pyrethroid-resistant strain of Anopheles gambiae found it remained susceptible to this compound.[1] This is because this compound and pyrethroids have fundamentally different molecular targets (see diagram below).

Q3: Why doesn't pyrethroid resistance affect this compound's efficacy?

A3: Pyrethroid resistance is primarily conferred by two mechanisms:

  • Target-site resistance: Mutations in the voltage-gated sodium channel (VGSC), often called knockdown resistance (kdr), prevent pyrethroids from binding effectively.

  • Metabolic resistance: Overexpression of detoxification enzymes like cytochrome P450s and esterases that break down pyrethroids before they reach their target.

This compound's target is the Orco channel in the olfactory system, not the VGSC in the broader nervous system. Therefore, kdr mutations do not affect its binding. While some minor metabolic breakdown of this compound may occur (it was found to be weakly synergized by triphenyl phosphate, an esterase inhibitor), this does not appear to be a significant resistance mechanism.[1]

Q4: Is this compound effective against all insect species?

A4: Not necessarily. While Orco is highly conserved, species-specific variations exist. For example, the Orco of the Hessian fly (Mayetiola destructor) has been found to be endogenously insensitive to this compound. Researchers should verify the activity of this compound on their specific insect model of interest.

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Action
Low or no repellency observed in adult mosquito assays. This compound has low volatility and limited solubility, meaning it does not readily form a vapor at room temperature to repel flying insects.[1]Increase the volatility by gently heating the treated surface or by mixing this compound with adjuvants like citronella oil.[1] For toxicity studies, consider direct contact or feeding assays instead of spatial repellency setups.
Inconsistent results between experimental replicates. This compound may not be fully dissolved in the chosen solvent. Ensure a homogenous solution is prepared for each application.Use appropriate solvents like acetone or DMSO and ensure the compound is fully dissolved before making serial dilutions. Sonication may aid dissolution. Always run a solvent-only control.
Neuroexcitatory effects at low doses but inhibitory effects at high doses. This biphasic effect has been documented. This compound causes neuroexcitation at low concentrations (e.g., 1 µmol L⁻¹) but can have inhibitory effects at higher concentrations (e.g., 100 µmol L⁻¹), potentially through off-target effects like blocking Kv2 potassium channels.[1]Acknowledge this dose-dependent effect in your analysis. Construct a full dose-response curve to identify the concentration ranges for different physiological effects.
No response to this compound in your insect species. The Orco protein in your target species may have natural polymorphisms that prevent this compound from binding effectively, as seen in the Hessian fly.Test a range of concentrations. If no response is observed, consider sequencing the Orco gene of your insect strain and comparing it to species where this compound is a known agonist. Perform control experiments with a known Orco activator if available.

Data Presentation: this compound vs. Pyrethroid Toxicity

The primary finding is the absence of cross-resistance. The table below conceptualizes the expected results based on published findings where a pyrethroid-resistant Anopheles gambiae strain showed no cross-resistance to this compound.[1]

InsecticideInsect StrainPrimary Resistance MechanismToxicity Metric (Example)Result Interpretation
Deltamethrin Susceptible (e.g., G3)NoneLD₅₀ = X ng/insectBaseline susceptibility
Deltamethrin Resistant (e.g., kdr-positive)Target-site mutation (VGSC)LD₅₀ > 10X ng/insectHigh level of resistance
This compound Susceptible (e.g., G3)NoneLD₅₀ = Y ng/insectBaseline susceptibility
This compound Resistant (e.g., kdr-positive)Target-site mutation (VGSC)LD₅₀ ≈ Y ng/insectNo cross-resistance observed

Note: This table is illustrative. Researchers must determine the precise LD₅₀/LC₅₀ values for their specific strains and experimental conditions.

Visualizations

Signaling Pathway: Pyrethroid vs. This compound

cluster_0 Pyrethroid Action & Resistance cluster_1 This compound Action Pyrethroid Pyrethroid VGSC_S Voltage-Gated Sodium Channel (VGSC) (Susceptible) Pyrethroid->VGSC_S Binds VGSC_R VGSC with kdr Mutation (Resistant) Pyrethroid->VGSC_R Fails to Bind Effect_S Channel Stays Open -> Neurotoxicity VGSC_S->Effect_S Effect_R Binding Impaired -> Resistance VGSC_R->Effect_R This compound This compound Orco Orco Channel (Olfactory Neuron) This compound->Orco Binds & Activates Effect_V Channel Opens -> Olfactory Disruption Orco->Effect_V

Caption: Distinct molecular targets of pyrethroids (VGSC) and this compound (Orco).

Experimental Workflow: Assessing Cross-Resistance

A 1. Acquire Insect Strains B Pyrethroid-Susceptible (Control Strain) A->B C Pyrethroid-Resistant (Test Strain) A->C D 2. Confirm Resistance Profile B->D C->D E Perform Pyrethroid Bioassay (e.g., Deltamethrin) D->E F 3. Conduct this compound Bioassays E->F G Topical Application on Susceptible Strain F->G H Topical Application on Resistant Strain F->H I 4. Analyze & Compare Results G->I H->I J Calculate LD50 for Each Strain/Compound I->J K Determine Resistance Ratio (RR) for Pyrethroid J->K L Compare this compound LD50 values between strains J->L

Caption: Workflow for testing this compound cross-resistance in insect strains.

Logic Diagram: Troubleshooting this compound Experiments

Start Experiment Start: Observe unexpected result Q1 Is the assay on adult flying insects? Start->Q1 A1_Yes Issue is likely low volatility. Consider direct contact assay or use of adjuvants. Q1->A1_Yes Yes Q2 Is the this compound fully dissolved in the solvent? Q1->Q2 No A1_No Issue is not volatility. A2_No Improve dissolution (sonicate, check solvent). Re-run experiment. Q2->A2_No No Q3 Is there zero response across all concentrations? Q2->Q3 Yes A3_Yes Possible species-specific insensitivity. Verify Orco sequence. Q3->A3_Yes Yes End Consult literature for other potential issues. Q3->End No

Caption: Troubleshooting logic for common issues in this compound experiments.

Experimental Protocols

Adult Mosquito Topical Bioassay (LD₅₀ Determination)

This protocol is adapted from standard methods for determining the lethal dose of a compound required to kill 50% of the test population.

Materials:

  • This compound compound

  • High-purity solvent (e.g., acetone)

  • Microapplicator with a fine glass needle or syringe

  • Cold plate or ice pack for anesthetizing mosquitoes

  • Non-absorbent surface (e.g., wax-lined petri dish)

  • Holding cups with mesh lids and access to a sugar source (e.g., 10% sucrose solution on a cotton ball)

  • 3-5 day old, non-blood-fed female mosquitoes from susceptible and resistant strains

  • Incubator set to appropriate temperature and humidity (e.g., 27°C, 80% RH)

Methodology:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in your chosen solvent. Perform serial dilutions to create a range of at least 5-7 concentrations expected to produce mortality between 10% and 90%. Prepare a solvent-only control.

  • Anesthetization: Anesthetize a batch of 20-25 mosquitoes by placing them on a cold plate for a short period until immobilized.

  • Application: Place the immobilized mosquitoes on a non-absorbent, chilled surface. Using the microapplicator, apply a precise volume (typically 0.5 µL) of the this compound solution directly to the dorsal thorax of each mosquito.

  • Replication: Treat at least three batches of 20-25 mosquitoes for each concentration. Treat an equal number of control batches with the solvent alone.

  • Recovery and Observation: Transfer each treated batch to a labeled holding cup with access to a sugar source. Place the cups in an incubator.

  • Data Collection: Record mortality at 24 hours post-application. A mosquito is considered dead if it is immobile or unable to stand.

  • Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. (If control mortality exceeds 20%, the experiment should be repeated). Use probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.

Mosquito Larval Repellency/Toxicity Bioassay (LC₅₀ Determination)

This assay assesses the concentration of this compound required to repel or kill 50% of mosquito larvae.

Materials:

  • This compound compound

  • Solvent (e.g., ethanol or DMSO)

  • Deionized or distilled water

  • Glass beakers or disposable cups (e.g., 200 mL)

  • Late 3rd or early 4th instar larvae

  • Pipettes for transferring larvae and solutions

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in deionized water to achieve the final desired test concentrations. The final solvent concentration in the water should be minimal (<0.1%) and consistent across all treatments, including a solvent-water control.

  • Assay Setup: Add a defined volume of water (e.g., 99 mL) to each test beaker. Add 1 mL of the appropriate this compound dilution to achieve the final concentration.

  • Larval Introduction: Introduce a known number of larvae (e.g., 20-25) into each beaker.

  • Replication: Set up at least three replicates for each concentration and for the control group.

  • Observation: Place the beakers in a controlled environment away from direct sunlight. Record larval mortality at 24 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a pipette tip.

  • Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ (Lethal Concentration for 50% mortality) and its 95% confidence intervals.

References

Validation & Comparative

A Comparative Analysis of VUAA1 and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two insect repellents: the well-established N,N-Diethyl-meta-toluamide (DEET) and the novel synthetic compound VUAA1. The information presented herein is intended for an audience with a background in entomology, neurobiology, and pharmacology to inform further research and development in insect control.

Executive Summary

DEET has been the gold standard for insect repellents for decades, offering broad-spectrum efficacy against a wide range of arthropods. Its primary mechanism of action involves the disruption of insect olfactory perception, effectively masking the chemical cues that guide host-seeking behavior. This compound, a more recently discovered compound, operates through a distinct and highly specific mechanism: the activation of the highly conserved insect odorant receptor co-receptor (Orco). While this compound has demonstrated exceptional potency in larval mosquito repellency assays, its practical application for adult mosquitoes is currently limited by its low volatility. This guide will delve into the available experimental data, detail the underlying signaling pathways, and outline the methodologies used to evaluate these two compounds.

Data Presentation: Quantitative Comparison

Direct comparative data for the efficacy of this compound and DEET against adult mosquitoes is limited due to the low volatility of this compound. However, a study by Yang et al. (2020) provides a quantitative comparison in a larval repellency assay, highlighting the potent activity of this compound in an aquatic environment.

CompoundAssay TypeSpeciesConcentration% RepellencySource
This compound Larval RepellencyAedes aegypti1 mg/L50%[1]
0.1 mg/L20%[1]
0.01 mg/L0%[1]
DEET Larval RepellencyAedes aegypti100 mg/L50%[1]
10 mg/L20%[1]
1 mg/L0%[1]

Table 1: Comparative Efficacy of this compound and DEET in a Mosquito Larval Repellency Assay.[1]

Signaling Pathways and Mechanisms of Action

The repellent effects of this compound and DEET are mediated by distinct molecular targets within the insect olfactory system.

This compound: This compound acts as an agonist of the Orco protein. Orco is a highly conserved co-receptor that forms a heteromeric ion channel with a variety of odorant receptors (ORs). By directly activating Orco, this compound is thought to induce a non-specific, overwhelming activation of the olfactory system, leading to potent repellent or confusant effects.

VUAA1_Pathway This compound This compound Orco Orco (Odorant Receptor Co-receptor) This compound->Orco IonChannel Ion Channel Opening Orco->IonChannel Activation OR Odorant Receptor (OR) OR->IonChannel Neuron Olfactory Receptor Neuron (ORN) Hyperactivation IonChannel->Neuron Repellency Repellency / Sensory Overload Neuron->Repellency

This compound Signaling Pathway

DEET: The mechanism of DEET is more complex and is thought to involve multiple targets. It can inhibit the activity of specific ORs, thereby masking the perception of host attractants like lactic acid. There is also evidence that DEET can directly activate certain gustatory and olfactory receptors, leading to a direct repellent effect. Some studies suggest DEET may also interact with the ionotropic receptor Ir40a.

DEET_Pathway DEET DEET OR_complex Odorant Receptor (OR) Complex DEET->OR_complex Inhibition RepellentOR Specific Repellent-Activated ORs/GRs DEET->RepellentOR Masking Masking of Host Odor OR_complex->Masking HostOdor Host Odor HostOdor->OR_complex Behavior Repellent Behavior Masking->Behavior DirectRepulsion Direct Neuronal Activation RepellentOR->DirectRepulsion DirectRepulsion->Behavior

DEET Signaling Pathway

Experimental Protocols

The evaluation of insect repellents requires standardized and reproducible methodologies. Below are detailed protocols for the larval repellency assay used to compare this compound and DEET, and a standard arm-in-cage assay for adult mosquitoes.

Mosquito Larval Repellency Bioassay (adapted from Yang et al., 2020)

Objective: To assess the repellent effects of chemical compounds on mosquito larvae in an aquatic environment.

Materials:

  • Late fourth-instar Aedes aegypti larvae

  • Test compounds (this compound, DEET) dissolved in a suitable solvent (e.g., ethanol)

  • Rectangular glass or plastic trays

  • Opaque divider to create a light and dark side within the tray

  • Pipettes

  • Timer

  • Light source

Procedure:

  • Prepare stock solutions of this compound and DEET in ethanol.

  • Fill the test trays with a defined volume of water.

  • Place the opaque divider in the center of the tray, creating two equal compartments.

  • Introduce a specific number of larvae (e.g., 20) into the dark side of the tray.

  • Allow the larvae to acclimate for a set period (e.g., 10 minutes).

  • Remove the divider.

  • Apply the test compound solution to the water surface on the dark side of the tray at the desired concentration. An equivalent volume of solvent is used for the control group.

  • After a defined exposure time (e.g., 10 minutes), count the number of larvae that have moved to the light side of the tray.

  • Calculate the percentage of repellency as the number of larvae on the light side divided by the total number of larvae, multiplied by 100.

  • Replicate the experiment for each concentration and compound.

Standard Arm-in-Cage Test for Adult Mosquito Repellency

Objective: To determine the complete protection time of a topical insect repellent against biting adult mosquitoes.

Materials:

  • Adult female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, sugar-starved for 12-24 hours.

  • Testing cages (e.g., 30x30x30 cm) containing a specified number of mosquitoes (e.g., 200).

  • Human volunteers.

  • Test repellent formulation.

  • Control substance (e.g., ethanol or the repellent base without the active ingredient).

  • Micropipette or syringe for precise application.

  • Timer.

  • Latex gloves.

Procedure:

  • Recruit human volunteers and obtain informed consent.

  • Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer.

  • Apply a precise amount of the test repellent evenly to the marked area of one arm. The other arm can be used as a control or for testing another repellent.

  • Volunteers wear latex gloves to protect their hands.

  • At set intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observe and record the number of mosquito landings and bites. A "bite" is typically defined as the mosquito inserting its proboscis into the skin.

  • The test is concluded for a specific repellent when a predetermined number of bites is reached (e.g., the first confirmed bite or two bites in a single exposure period).

  • The "complete protection time" is recorded as the time from application to the first confirmed bite.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_data Data Collection & Analysis prep_repellent Prepare Repellent Formulations apply_repellent Apply Repellent to Test Surface/Subject prep_repellent->apply_repellent prep_insects Prepare Test Insects (e.g., Mosquitoes) expose_insects Expose Insects to Treated and Control Surfaces prep_insects->expose_insects prep_subjects Prepare Test Subjects/Arenas prep_subjects->apply_repellent apply_control Apply Control to Separate Surface/Subject prep_subjects->apply_control apply_repellent->expose_insects apply_control->expose_insects record_behavior Record Behavioral Responses (e.g., Landings, Bites, Movement) expose_insects->record_behavior calc_efficacy Calculate Efficacy (e.g., % Repellency, Protection Time) record_behavior->calc_efficacy stat_analysis Statistical Analysis calc_efficacy->stat_analysis

Generalized Experimental Workflow for Repellent Testing

Conclusion

This compound and DEET represent two distinct strategies for insect repellency. DEET's long history of use and proven efficacy in a wide range of conditions make it a reliable standard. Its multi-modal mechanism, involving both masking of attractants and direct repulsion, contributes to its broad effectiveness. This compound, on the other hand, showcases the potential of targeting the highly conserved Orco co-receptor. While its potency in non-volatile applications is remarkable, further research into formulations that enhance its volatility is necessary for it to become a viable alternative to DEET for topical application against flying insects. The development of volatile analogs or delivery systems for this compound could open new avenues for highly effective, broad-spectrum insect repellents. Continued investigation into the specific molecular interactions of both compounds will be crucial for the rational design of next-generation insect control agents.

References

A Comparative Analysis of Orco Modulators: VUAA1 vs. VUAA4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two key Orco modulators.

The insect olfactory system, a critical driver of behaviors such as host-seeking, mating, and oviposition, presents a compelling target for the development of novel insect control agents. A key component of this system is the Odorant receptor co-receptor (Orco), a highly conserved ion channel that forms a heteromeric complex with odorant-specific receptors (ORs). The discovery of synthetic modulators targeting Orco has opened new avenues for disrupting insect olfaction. This guide provides a detailed comparative analysis of two such modulators, VUAA1 and its structural analog, VUAA4.

This compound was the first-in-class allosteric agonist identified for the Orco channel.[1] Subsequent structure-activity relationship studies led to the development of VUAA4, an analog with enhanced potency.[2] This guide will objectively compare the performance of these two compounds, provide supporting experimental data, and detail the methodologies for their evaluation.

Data Presentation: Quantitative Comparison of Orco Agonists

The following table summarizes the key quantitative data for this compound and VUAA4, highlighting the enhanced potency of VUAA4.

CompoundTargetAssay TypeEC50 (µM)Relative Potency (vs. This compound)Reference
This compound AgOrcoCalcium Imaging (HEK293 cells)2.9 ± 0.31x[2]
VUAA4 AgOrcoCalcium Imaging (HEK293 cells)0.28 ± 0.04~10x[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The data presented above was generated using established in vitro assays. Below are detailed methodologies for two key experiments used in the characterization of Orco modulators.

Calcium Imaging Assay in HEK293 Cells

This assay measures the influx of calcium ions into cells upon activation of the Orco channel by an agonist. Human Embryonic Kidney 293 (HEK293) cells are commonly used as a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.

  • After 24 hours, transfect the cells with a plasmid encoding the Orco gene (e.g., Anopheles gambiae Orco, AgOrco) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Allow 24-48 hours for receptor expression.

2. Fluorescent Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM (final concentration 2-5 µM) in Hanks' Balanced Salt Solution (HBSS) or DMEM without FBS. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

  • Aspirate the culture medium from the cells and wash once with HBSS.

  • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to each well and allow the cells to de-esterify the dye for 30 minutes at room temperature.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of this compound and VUAA4 in HBSS.

  • Use an automated liquid handler or a multi-channel pipette to add the compounds to the wells.

  • Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FlexStation 3) with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Data is typically recorded as the change in fluorescence (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.

4. Data Analysis:

  • Plot the ΔF/F0 values against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is an electrophysiological technique used to measure the ion flow across the membrane of a voltage-clamped oocyte expressing an ion channel of interest.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by incubation in a collagenase solution.

  • Inject each oocyte with ~50 ng of in vitro transcribed cRNA encoding the Orco channel.

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV using a TEVC amplifier.

  • Prepare solutions of this compound and VUAA4 in ND96.

  • Apply the compound solutions to the oocyte via the perfusion system.

3. Data Acquisition and Analysis:

  • Record the current responses elicited by the application of the agonists.

  • Measure the peak current amplitude for each compound concentration.

  • Plot the normalized current response against the logarithm of the compound concentration.

  • Fit the data to a Hill equation to determine the EC50 value.

Mandatory Visualizations

Orco Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Orco activation by both natural odorants (in a heteromeric complex with an OR) and synthetic agonists like this compound and VUAA4.

Orco_Signaling_Pathway cluster_membrane Cell Membrane Orco Orco Complex OR-Orco Complex Orco->Complex Ion_Influx Cation Influx (Na+, K+, Ca2+) Orco->Ion_Influx Opens OR OR OR->Complex Complex->Ion_Influx Opens Odorant Odorant Odorant->Complex Binds VUAA This compound / VUAA4 VUAA->Orco Allosteric Activation Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Orco signaling pathway upon activation by odorants or synthetic agonists.

Experimental Workflow for Orco Modulator Screening

This diagram outlines the typical workflow for identifying and characterizing Orco modulators.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Calcium Imaging in HEK293 cells) start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id dose_response Dose-Response Analysis (EC50/IC50 Determination) hit_id->dose_response secondary_assay Secondary Assay (e.g., TEVC in Xenopus oocytes) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_optimization Lead Optimization sar->lead_optimization end End: Candidate Modulator lead_optimization->end

Caption: A typical experimental workflow for screening Orco modulators.

Logical Comparison of this compound and VUAA4

This diagram provides a logical comparison of the key attributes of this compound and VUAA4.

Logical_Comparison parent Orco Agonists This compound This compound - First-in-class - EC50: ~2.9 µM parent->this compound vuaa4 VUAA4 - Structural Analog of this compound - EC50: ~0.28 µM - ~10x more potent parent->vuaa4 shared Shared Characteristics - Allosteric modulators - Activate Orco directly - Broad-spectrum across insect species This compound->shared vuaa4->shared

Caption: Logical comparison of this compound and VUAA4 as Orco agonists.

References

Comparative Analysis of VUAA1's Effect on the Odorant Receptor Co-Receptor (Orco) Across Diverse Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of the synthetic agonist VUAA1, with supporting experimental data and detailed methodologies.

The odorant receptor co-receptor (Orco) is a highly conserved protein crucial for olfaction in most insect species, making it a prime target for the development of novel insect control agents. This compound, a synthetic agonist of Orco, has been instrumental in characterizing the function of this receptor. This guide provides a comparative analysis of this compound's effects on Orco from various insect species, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of this compound Activity on Orco from Different Insect Species

The potency and efficacy of this compound can vary across different insect species. The following table summarizes the half-maximal effective concentration (EC50) of this compound on Orco from several insect species, as determined by various functional assays.

Insect SpeciesOrderOrco OrthologExpression SystemAssay TypeThis compound EC50 (µM)Reference
Apocrypta bakeriHymenopteraAbakOrcoHEK293 CellsWhole-cell Patch Clamp64 ± 7[1]
Apocrypta bakeriHymenopteraAbakOrcoHEK293 Cells (with GCaMP6s)Calcium Imaging20.2 ± 1.1[1]
Anopheles gambiaeDipteraAgamOrcoHEK293 Cells (with GCaMP6s)Calcium Imaging22.8 ± 1.2[1]
Drosophila melanogasterDipteraDmelOrcoHEK CellsCalcium Influx~10-20 (estimated from graph)[2]
Drosophila melanogaster (D466E mutant)DipteraDmelOrcoHEK CellsCalcium Influx~5-10 (estimated from graph, ~2x more sensitive)[2]

Note: The variability in EC50 values can be attributed to the different expression systems and assay types used in the studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the comparative analysis of this compound.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes

This technique is widely used to study the function of ion channels, including Orco, expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific insect Orco. For heteromeric receptor studies, cRNAs for both Orco and the specific odorant receptor (OR) are co-injected.

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C to allow for protein expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution (ND96). Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Compound Application: this compound and other odorants, diluted in the perfusion solution, are applied to the oocyte for a defined period (e.g., 60 seconds).

  • Data Acquisition: The resulting currents are recorded, amplified, and digitized for analysis. A long wash period (e.g., 9 minutes) between applications is necessary to ensure the receptor returns to its resting state.[3]

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This method allows for the recording of ion channel activity in mammalian cells expressing the receptor of interest.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with a plasmid containing the gene for the insect Orco. Stable cell lines with inducible expression are often used for consistent results.[4]

  • Cell Plating: Transfected cells are plated onto glass coverslips for recording.

  • Recording Setup: A glass micropipette (electrode) filled with an internal solution is brought into contact with a single cell. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp and Compound Application: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV or -80 mV). This compound is applied to the cell via a local perfusion system.[1][4]

  • Data Recording and Analysis: The currents flowing through the ion channels are recorded and analyzed to determine parameters like EC50.[1][4]

Calcium Imaging Assays

These assays measure the influx of calcium ions through the Orco channel upon activation by this compound, using fluorescent calcium indicators.

  • Cell Preparation: HEK293 cells are transfected with the Orco gene and a genetically encoded calcium indicator like GCaMP6s, or they are loaded with a calcium-sensitive dye such as Fluo-4 AM.[1][5]

  • Compound Application: Cells are placed in a microplate reader or on a microscope stage. A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity upon this compound application is measured over time. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the Orco channel.

  • Data Analysis: The dose-response relationship is plotted to calculate the EC50 of this compound.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Orco activation by this compound and a typical experimental workflow for its characterization.

Orco_Signaling_Pathway This compound This compound Orco Orco Channel (Homomeric or Heteromeric) This compound->Orco Binds to and activates Ion_Influx Cation Influx (Na+, K+, Ca2+) Orco->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Neuronal Signal Depolarization->Signal

Caption: this compound directly binds to and activates the Orco ion channel, leading to cation influx and membrane depolarization.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Gene_Cloning Orco Gene Cloning Expression_Vector Insertion into Expression Vector Gene_Cloning->Expression_Vector Heterologous_Expression Heterologous Expression (Xenopus oocytes or HEK cells) Expression_Vector->Heterologous_Expression Electrophysiology Electrophysiology (TEVC or Patch Clamp) Heterologous_Expression->Electrophysiology Calcium_Imaging Calcium Imaging Heterologous_Expression->Calcium_Imaging Dose_Response Dose-Response Curve Generation Electrophysiology->Dose_Response Calcium_Imaging->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Caption: Workflow for characterizing this compound's effect on Orco, from gene cloning to functional data analysis.

Conservation and Divergence of the this compound Binding Site

The broad activity of this compound across different insect orders suggests a highly conserved binding site on the Orco subunit.[3][6] Studies involving mutagenesis of Drosophila melanogaster Orco have identified specific amino acid residues that are crucial for this compound sensitivity.[2][4] For instance, a conserved aspartic acid residue in the seventh transmembrane domain (D466 in D. melanogaster) is important for channel activation.[2][4]

Interestingly, the Orco of the Hessian fly, Mayetiola destructor, is endogenously insensitive to this compound.[7] Researchers were able to confer this compound sensitivity to this Orco variant by mutating three specific residues, highlighting that subtle variations in the Orco structure can significantly impact agonist binding and channel gating.[7] This discovery of a naturally resistant Orco provides valuable insights into the structural determinants of this compound binding and opens avenues for designing more species-specific Orco modulators.

Conclusion

This compound is a powerful pharmacological tool for probing the function of the insect odorant receptor co-receptor, Orco. While its activity is broadly conserved across many insect species, notable exceptions and variations in potency exist. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of insect olfaction, neurobiology, and pest management, facilitating further comparative studies and the development of novel compounds targeting this essential insect protein. The high degree of conservation in the Orco subunit continues to make it an attractive target for broad-spectrum insect control strategies.[6]

References

Validating the Neurophysiological Effects of VUAA1 on the Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurophysiological effects of VUAA1 on the central nervous system (CNS). It is designed to offer an objective analysis of this compound's performance, supported by experimental data, and contrasted with other relevant alternatives. This document summarizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to support researchers in neuroscience and drug development.

Executive Summary

This compound is a synthetic small molecule recognized as a potent agonist of the insect odorant receptor co-receptor (Orco). Its primary mechanism of action involves the activation of Orco, which functions as a non-selective cation channel. This activation disrupts the normal olfactory processes in insects, making this compound a compound of interest for pest control. Beyond its effects on the peripheral olfactory system, this compound exhibits direct, dose-dependent effects on the insect central nervous system. At low concentrations, it induces neuroexcitation, while at higher concentrations, it leads to neuronal inhibition, a dual action that underscores its complex neurophysiological profile. This guide delves into the experimental evidence validating these effects, offering a comparative perspective with the widely used insect repellent, DEET, and other Orco agonists.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data available for this compound and its comparators.

Table 1: Neurophysiological Effects of this compound on Insect Central Nervous System

ParameterConcentrationEffectPutative Mechanism
CNS Firing Rate1 µMNeuroexcitationOrco Agonism
CNS Firing Rate100 µMInhibitionKv2 Potassium Channel Blockade

Table 2: Comparative Efficacy of this compound and DEET

CompoundAssayOrganismEfficacy
This compound Larval RepellencyAedes aegyptiMore potent than DEET[1]
DEET Larval RepellencyAedes aegyptiStandard repellent
This compound Adult RepellencyAedes aegyptiLow volatility, requires adjuvants
DEET Adult RepellencyAedes aegyptiEffective topical repellent

Table 3: Orco Agonist Activity of this compound

ParameterOrco VariantValue
LogEC50Wild-Type DmelOrco-4.33 ± 0.03
LogEC50D466E Mutant DmelOrco-4.67 ± 0.08 (more sensitive)
LogEC50D466N Mutant DmelOrco-4.07 ± 0.05 (less sensitive)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Insect Central Nervous System (CNS) Firing Assay (Drosophila melanogaster Larva)

This protocol is a representative method for recording spontaneous neuronal activity from the larval CNS of Drosophila melanogaster.

Objective: To measure the effects of this compound on the spontaneous firing rate of neurons in the insect CNS.

Materials:

  • Third-instar Drosophila melanogaster larvae

  • Dissection dish (e.g., Sylgard-coated petri dish)

  • Insect saline solution

  • Dissection pins

  • Fine dissection scissors and forceps

  • Suction electrode

  • Amplifier and data acquisition system

  • This compound solutions of desired concentrations

Procedure:

  • Dissection:

    • Anesthetize a third-instar larva by placing it in a drop of cold saline.

    • Pin the larva at its anterior and posterior ends in the dissection dish, dorsal side up.

    • Make a longitudinal incision along the dorsal midline.

    • Remove the internal organs to expose the ventral nerve cord.

    • Carefully sever the peripheral nerves to isolate the CNS.

  • Recording:

    • Place a suction electrode on the posterior end of the isolated ventral nerve cord to record efferent nerve activity.

    • Allow the preparation to stabilize in fresh saline, monitoring for a consistent baseline firing rate.

    • Perfuse the preparation with saline containing the desired concentration of this compound (e.g., 1 µM for excitation, 100 µM for inhibition).

    • Record the neuronal firing rate for a set duration to observe the effect of the compound.

    • Wash out the compound with fresh saline to observe any recovery.

  • Data Analysis:

    • Analyze the recorded spike trains to determine the firing frequency (spikes/second).

    • Compare the firing rates before, during, and after the application of this compound.

Cockroach Giant Axon Assay (Periplaneta americana)

This protocol describes a method for recording nerve impulses from the giant axons of the American cockroach, a classic preparation for neurophysiological studies.

Objective: To assess the effects of this compound on axonal conduction and synaptic transmission.

Materials:

  • Adult American cockroach (Periplaneta americana)

  • Dissection tray

  • Insect saline

  • Dissection tools and pins

  • Stimulating and recording electrodes

  • Amplifier and oscilloscope

  • This compound solutions

Procedure:

  • Dissection:

    • Anesthetize the cockroach and remove its legs and wings.

    • Pin the cockroach, ventral side up, in the dissection tray.

    • Open the abdomen to expose the ventral nerve cord.

    • Carefully remove the digestive tract and other organs to clear the view of the nerve cord.

  • Recording:

    • Place a pair of stimulating electrodes on the cercal nerves at the posterior end of the abdomen.

    • Place a recording electrode on the ventral nerve cord, more anteriorly.

    • Deliver a brief electrical stimulus to the cercal nerves to elicit action potentials in the giant axons.

    • Record the evoked action potentials.

    • Apply this compound to the preparation via perfusion.

    • Continue to stimulate and record to observe any changes in the amplitude, latency, or frequency of the action potentials.

Whole-Cell Patch Clamp of Kv2 Potassium Channels

This is a generalized protocol for whole-cell patch-clamp recording, which can be adapted to study the effects of this compound on Kv2 channels expressed in a suitable cell line (e.g., HEK293 cells).

Objective: To measure the effect of this compound on the activity of Kv2 potassium channels.

Materials:

  • Cell line expressing Kv2 channels

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller and polisher

  • External and internal saline solutions

  • This compound solutions

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Cell Preparation:

    • Plate the cells on coverslips a few days before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external saline.

  • Recording:

    • Fill a micropipette with the internal solution and mount it on the pipette holder.

    • Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.

    • Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (giga-seal).

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit Kv2 channel currents.

    • Perfuse the cell with a solution containing this compound and repeat the voltage steps to measure any changes in the Kv2 currents.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

VUAA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Orco Orco Channel (Homomeric/Heteromeric) This compound->Orco Agonist Binding Kv2 Kv2 K+ Channel This compound->Kv2 Blockade (at high conc.) Cation_Influx Cation Influx (Na+, Ca2+) Orco->Cation_Influx Channel Opening K_Efflux Reduced K+ Efflux Kv2->K_Efflux K+ Efflux (inhibited) Depolarization Membrane Depolarization Cation_Influx->Depolarization K_Efflux->Depolarization Neuroexcitation Neuroexcitation (at low conc.) Depolarization->Neuroexcitation Inhibition Inhibition (at high conc.) Depolarization->Inhibition

This compound Signaling Pathway

CNS_Firing_Workflow Start Start: Drosophila Larva Dissection Dissect to expose ventral nerve cord Start->Dissection Isolation Isolate CNS Dissection->Isolation Recording_Setup Place suction electrode on nerve cord Isolation->Recording_Setup Baseline Record baseline firing rate Recording_Setup->Baseline Application Perfuse with this compound solution Baseline->Application Effect_Recording Record changes in firing rate Application->Effect_Recording Washout Washout with saline Effect_Recording->Washout Recovery Record recovery Washout->Recovery Analysis Analyze firing frequency Recovery->Analysis

CNS Firing Experimental Workflow

Conclusion

This compound presents a multifaceted neurophysiological profile, acting as a potent agonist of the insect Orco channel while also exhibiting dose-dependent excitatory and inhibitory effects on the central nervous system. The inhibitory action at higher concentrations appears to be mediated by the blockade of Kv2 potassium channels. While this compound shows greater potency than DEET in larval repellency assays, its low volatility limits its effectiveness as a standalone adult repellent. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanisms of action of this compound and other neuroactive compounds. A significant gap in the current knowledge is the lack of data on the neurophysiological effects of this compound on the vertebrate central nervous system, a crucial area for future research, particularly from a drug development and safety perspective. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and to explore its potential applications and implications.

References

A Comparative Analysis of VUAA1 and Traditional Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel insect repellent VUAA1 and traditional insecticides. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of insect control. This document outlines the distinct mechanisms of action, presents comparative data, and details relevant experimental protocols.

Introduction

The management of insect populations, whether for public health or agricultural purposes, has long relied on traditional insecticides. These compounds are typically designed to be lethal to target pests. However, the challenges of insecticide resistance and off-target effects have spurred the development of novel approaches. One such innovation is this compound, a compound that modulates insect behavior through its olfactory system, acting primarily as a repellent rather than a toxicant. This guide offers an objective comparison of this compound's unique mode of action and performance characteristics against those of conventional insecticide classes.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and traditional insecticides lies in their molecular targets and the physiological responses they elicit.

This compound: A Novel Olfactory Approach

This compound is an allosteric agonist of the Odorant Receptor Co-receptor (Orco).[1][2] In insects, Orco is a highly conserved ion channel that partners with conventional odorant receptors (ORs) to mediate the sense of smell. This compound directly activates the Orco channel, leading to a constant and overwhelming stimulation of the insect's olfactory neurons.[2] This sensory overload is believed to be powerfully repellent, disrupting the insect's ability to locate hosts, food sources, and mates.[2] This mode of action is distinct from traditional insecticides as it targets behavior rather than inducing lethality.

Traditional Insecticides: Neurotoxic Mechanisms

Most traditional insecticides are neurotoxins that target fundamental components of the insect nervous system, leading to paralysis and death. The primary classes include:

  • Organophosphates and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE).[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, convulsions, paralysis, and ultimately death.[3][4]

  • Pyrethroids: This class of insecticides targets voltage-gated sodium channels in nerve cells.[5][6] They bind to the sodium channels and prevent them from closing, leading to a prolonged influx of sodium ions and continuous nerve firing. This hyperexcitability of the nervous system results in paralysis and death.[5]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound compared to major classes of traditional insecticides. Due to its primary function as a repellent, the most relevant metric for this compound is its effective concentration (EC50) for a repellent response, rather than a lethal concentration (LC50).

FeatureThis compoundOrganophosphatesCarbamatesPyrethroids
Target Site Odorant Receptor Co-receptor (Orco)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Voltage-gated Sodium Channels
Mode of Action Orco allosteric agonist; olfactory neuro-stimulationAChE inhibition; synaptic hyperexcitationAChE inhibition; synaptic hyperexcitationSodium channel modulation; nerve hyperexcitation
Primary Effect RepellentInsecticide (lethal)Insecticide (lethal)Insecticide (lethal)
Toxicity Profile Low acute toxicity to insects and mice.[1]High to moderate toxicity to mammals.[4][7]Moderate to high toxicity to mammals.[8][9]Low to moderate toxicity to mammals, but highly toxic to aquatic life.[5][6][10][11]
Resistance Profile No cross-resistance observed in pyrethroid-resistant mosquito strains.[1]Widespread resistance reported in various insect species.Resistance has been documented in multiple insect populations.Extensive resistance is a major issue globally.
Quantitative Data Potent larval repellency, more so than DEET.[1]Example Oral LD50 (Rat): <50 mg/kg (highly toxic) to <500 mg/kg (moderately toxic).[9]Example Oral LD50 (Rat): 5 mg/kg (Carbofuran).[9]Example Oral LD50 (Rat): 54-70 mg/kg (Bifenthrin).[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insect control agents. Below is a representative protocol for a key experiment cited in the evaluation of this compound.

Mosquito Larval Repellency Assay

This bioassay is designed to quantify the repellent effect of a compound on mosquito larvae.

Objective: To determine the concentration at which a test compound significantly repels mosquito larvae from a treated area.

Materials:

  • Fourth-instar mosquito larvae (e.g., Aedes aegypti)

  • Petri dishes or similar testing arenas

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., ethanol)

  • Control solvent

  • Pipettes

  • Light source and a shaded cover for half of the arena

  • Timer

  • Recording device (camera or manual counting)

Procedure:

  • Prepare serial dilutions of the test compound to be evaluated.

  • Add a defined number of mosquito larvae (e.g., 10) to each testing arena filled with water.

  • Initially, cover half of the arena to encourage the larvae to congregate in the shaded area.

  • Once the larvae have settled in the shaded portion, remove the cover and apply the test compound solution to the water surface on the previously shaded side. A control group should be treated with the solvent alone.

  • Start the timer immediately after the application of the treatment.

  • Record the number of larvae that move from the treated side to the untreated side at specified time intervals (e.g., every minute for 10 minutes).

  • Calculate the percentage of repelled larvae for each concentration and time point.

  • The data can be used to determine the effective concentration (EC50), which is the concentration that repels 50% of the larvae.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating insect control agents.

VUAA1_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Membrane OR Odorant Receptor (OR) Orco Orco Co-receptor Ion_Channel Ion Channel Opening Orco->Ion_Channel Forms This compound This compound This compound->Orco Binds and activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Repellency Behavioral Repellency Depolarization->Repellency Results in

Caption: Signaling pathway of this compound activating the Orco co-receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Compound_Prep Prepare Test Compound (e.g., this compound) Dilutions Exposure Expose Insects to Compound in Arena Compound_Prep->Exposure Insect_Prep Rear and Select Test Insects Insect_Prep->Exposure Control Expose Control Group to Solvent Insect_Prep->Control Observation Record Behavioral Response or Mortality Exposure->Observation Control->Observation Analysis Calculate EC50/LC50 and Statistical Significance Observation->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: General experimental workflow for insecticide/repellent evaluation.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective methods to control mosquito populations, the vectors for devastating diseases like malaria, dengue, and Zika, has led researchers to explore the intricate molecular workings of the insect's sensory systems. A significant breakthrough in this area is the identification of VUAA1, a synthetic compound that directly targets the highly conserved odorant receptor co-receptor (Orco). This guide provides an in-depth comparison of this compound's performance, mechanism of action, and its profound implications for both olfaction and reproduction in mosquitoes, supported by experimental data and detailed protocols.

This compound: A Potent Modulator of the Insect Olfactory System

This compound (N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) is a small molecule that functions as an allosteric agonist of the Orco protein[1]. In insects, the sense of smell is mediated by odorant receptors (ORs), which are heteromeric complexes composed of a variable, odor-binding OR and the highly conserved Orco subunit[2][3]. While the variable OR determines the specificity to different odorants, Orco is essential for forming a functional ion channel[2][4].

This compound's unique mechanism involves directly activating the Orco protein, leading to the opening of the ion channel independent of a conventional odorant binding to the specific OR[5][6]. This activation is non-specific and potent, essentially hijacking the olfactory system and causing sensory overload. This disruption of normal olfactory cues is a promising strategy for repelling insects and disrupting their host-seeking behavior[1][2].

Signaling Pathway of Insect Olfaction and this compound Action

cluster_ORN Olfactory Receptor Neuron (ORN) Dendrite cluster_this compound This compound Intervention Odor Odorant OR_complex ORx + Orco (Inactive Channel) Odor->OR_complex Binds to ORx OR_active ORx + Orco (Active Channel) OR_complex->OR_active Conformational Change Ion_Influx Cation Influx (Na+, K+, Ca2+) OR_active->Ion_Influx Channel Opens This compound This compound This compound->OR_complex Binds directly to Orco Depolarization Neuron Depolarization Ion_Influx->Depolarization Signal Signal to Brain (Behavioral Response) Depolarization->Signal

Caption: this compound bypasses the need for an odorant by directly activating the Orco co-receptor.

Performance Comparison: this compound vs. Alternative Mosquito Control Agents

This compound's primary advantage lies in its novel mode of action and high potency. However, its practical application is limited by certain physical properties. A comparison with existing alternatives highlights its potential and its challenges.

Compound/Method Mechanism of Action Primary Use Potency/Efficacy Limitations
This compound Orco allosteric agonist; over-stimulates olfactory neurons.[1][2]Repellent (especially larval), research tool.Reported to be up to 1,000x stronger than DEET in some assays.[1] 100,000-fold more potent than DEET in larval repellency.[7]Low volatility limits effectiveness as a spatial repellent for adults.[8][9]
DEET Mode of action is debated; may mask host cues or act as a direct repellent by activating certain ORs.[9]Topical Repellent.Gold standard for personal protection; effective for several hours.[10]Requires direct application; oily texture; potential for plastic degradation.
Icaridin (Picaridin) Activates specific odorant receptors.Topical Repellent.Efficacy comparable to DEET, with better cosmetic feel and material compatibility.[10]Requires direct application; shorter protection time than high-concentration DEET.
Natural Repellents (e.g., Citronella, Eucalyptus Oil) Varies; generally mask host odors or have mild repellent effects.Topical Repellent, Area Repellent (candles).Less effective and shorter-lasting than DEET or Icaridin.[10]High volatility requires frequent reapplication; efficacy can be inconsistent.
Larvicides (e.g., BTI, Methoprene) BTI: bacterial toxin destroys larval gut. Methoprene: insect growth regulator prevents maturation.[11]Mosquito breeding site control.Highly effective at eliminating larvae in standing water.[11]Does not affect adult mosquitoes; requires identification and treatment of breeding sites.

The Unexpected Link: Olfaction and Reproduction

A compelling area of research has uncovered a direct link between the Orco-mediated olfactory system and mosquito reproduction. The Orco protein is not only expressed in the antennae but has also been identified in the testes and spermatozoa of insects[9].

Experimental evidence has demonstrated that this compound can stimulate mosquito sperm motility[1]. This suggests that the Orco ion channel plays a functional role in reproductive processes. Further studies in moths have reinforced this connection, showing that both a Pheromone-Binding Protein (PBP4) and Orco are crucial for sperm competition and motility[12][13]. Modulating Orco with agonists like this compound or antagonists could therefore directly interfere with insect reproduction, offering a dual-pronged approach to population control[9].

This compound This compound Orco Orco Co-Receptor This compound->Orco Activates Olfaction Olfactory System (Antennae) Orco->Olfaction Expressed in Reproduction Reproductive System (Spermatozoa) Orco->Reproduction Expressed in Behavior Disrupted Host-Seeking Behavior Olfaction->Behavior Leads to Fertility Altered Sperm Motility & Fertility Reproduction->Fertility Leads to

Caption: this compound targets the Orco protein, impacting both olfaction and reproduction.

Key Experimental Protocols

The characterization of this compound and its effects relies on specialized in-vitro and electrophysiological techniques.

Heterologous Expression and Calcium Imaging Assay

This method is used to screen compounds for agonist or antagonist activity on specific odorant receptors expressed in a non-native cell line.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids containing the genetic code for the desired Orco and/or specific OR subunits using a transfection reagent like FuGENE 6.[2]

  • Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). A baseline fluorescence is established.

  • Compound Application: A solution containing this compound (or other test compounds) is applied to the cells.

  • Data Acquisition: If this compound activates the Orco channel, it allows an influx of Ca²⁺ into the cell. This influx causes a change in the fluorescence of the dye, which is measured using a fluorescence plate reader or microscope. The magnitude of the fluorescence change corresponds to the level of channel activation.[3]

  • Analysis: Dose-response curves are generated by testing a range of compound concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through the Orco channels in response to this compound.

  • Cell Preparation: An individual HEK293 cell expressing the Orco protein is identified.

  • Pipette Positioning: A glass micropipette with a very fine tip is precisely positioned onto the cell membrane.

  • Seal Formation: A gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane, electrically isolating the patch of membrane under the pipette.

  • Whole-Cell Configuration: A stronger pulse of suction ruptures the membrane patch, allowing direct electrical access to the cell's interior.

  • Voltage Clamp and Recording: The cell's membrane potential is held at a constant level (clamped). When this compound is applied, the opening of Orco ion channels causes a current to flow across the membrane. This current is measured by the patch-clamp amplifier.[2][6]

  • Data Analysis: The recorded currents provide detailed information about the channel's properties, including its conductance, ion selectivity, and gating kinetics in response to this compound.[2]

cluster_invitro In-Vitro Assay Workflow cluster_calcium Calcium Imaging cluster_epatch Patch-Clamp Electrophysiology start HEK293 Cells transfect Transfect with Orco Plasmid start->transfect culture Culture Cells (24-48 hrs) transfect->culture plate Plate cells for Assay culture->plate load_dye Load with Fura-2 AM Dye plate->load_dye patch Establish Whole-Cell Patch Clamp plate->patch apply_vuaa1_ca Apply this compound load_dye->apply_vuaa1_ca measure_fluo Measure Fluorescence (Ca²+ Influx) apply_vuaa1_ca->measure_fluo apply_vuaa1_e Apply this compound patch->apply_vuaa1_e measure_current Record Ion Current apply_vuaa1_e->measure_current

Caption: Workflow for in-vitro functional analysis of this compound on Orco channels.

Conclusion

This compound represents a paradigm shift in the development of insect control agents. By targeting the highly conserved Orco co-receptor, it provides a tool that can, in principle, affect a broad spectrum of insects[6][9]. Its dual action of disrupting host-seeking behavior through olfactory overload and potentially reducing fertility by impairing sperm motility makes it a molecule of significant interest. While challenges such as its low volatility need to be addressed for it to become a viable spatial repellent, the discovery of this compound has confirmed the critical link between olfaction and reproduction. This opens new avenues for the development of innovative "push-pull" strategies and integrated pest management programs that are not only more effective but may also be less susceptible to the development of resistance[9][14].

References

VUAA1's effectiveness in comparison to other synthetic insect repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel synthetic insect repellent VUAA1 with established alternatives such as DEET, Picaridin, and IR3535. The information presented herein is supported by experimental data to objectively evaluate their performance and mechanisms of action.

Executive Summary

This compound represents a paradigm shift in insect repellent technology through its unique mode of action as a potent agonist of the highly conserved insect odorant co-receptor (Orco). This mechanism, which leads to the hyper-activation of the insect's olfactory system, contrasts with the multi-faceted and less specific mechanisms of traditional repellents like DEET, Picaridin, and IR3535. While this compound has demonstrated superior potency in larval repellency assays compared to DEET, its practical application against adult mosquitoes is hindered by its low volatility. However, research into more volatile analogs and formulations with adjuvants is underway to address this limitation.

Data Presentation

Table 1: Comparison of Physicochemical and Repellent Properties
PropertyThis compoundDEET (N,N-diethyl-meta-toluamide)Picaridin (Icaridin)IR3535 (Ethyl butylacetylaminopropionate)
Mechanism of Action Orco agonist; hyper-activates olfactory sensory neurons.[1][2]Interacts with multiple odorant receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs); disrupts odor perception.[3][4]Interacts with odorant receptors; specific binding sites identified on odorant binding proteins.Likely interacts with multiple odorant receptors.
Primary Target Odorant co-receptor (Orco).[1][2]Multiple chemosensory receptors.[3][4]Odorant receptors and odorant binding proteins.Odorant receptors.
Volatility Low.[5]ModerateModerateModerate
Spatial Repellency Limited as a standalone compound; improved with thermolysis or adjuvants.[5]EffectiveEffectiveEffective
Contact Repellency EffectiveEffectiveEffectiveEffective
Table 2: Quantitative Comparison of Larval Repellency against Aedes aegypti
CompoundConcentration (mg/L)Mean Number of Larvae Repelled (out of 10)
This compound 0.010
0.12
15
108
DEET 10
102
1006
10009

Data estimated from Yang et al. (2020).[5]

Experimental Protocols

Larval Repellency Bioassay

This protocol is based on the methodology described by Yang et al. (2020) for assessing the repellency of compounds against mosquito larvae.[5]

Objective: To determine the concentration-dependent repellent effect of a test compound on fourth-instar Aedes aegypti larvae.

Materials:

  • Test compounds (this compound, DEET) dissolved in an appropriate solvent (e.g., DMSO).

  • Fourth-instar Aedes aegypti larvae.

  • Rectangular testing chambers (e.g., small plastic trays).

  • Opaque divider to create a shaded area in the chamber.

  • Pipettes.

  • Distilled water.

  • Timer.

Procedure:

  • Prepare serial dilutions of the test compounds in distilled water. A solvent control (e.g., water with the same concentration of DMSO used for dilutions) should also be prepared.

  • Fill the testing chambers with a defined volume of distilled water.

  • Place the opaque divider in the middle of each chamber, creating a light and a shaded side.

  • Introduce ten fourth-instar Aedes aegypti larvae into the shaded side of each chamber.

  • Allow the larvae to acclimate for a short period (e.g., 5 minutes).

  • Remove the divider.

  • Add the test solution or control to the water in the chamber and start the timer.

  • After a defined exposure time (e.g., 10 minutes), count the number of larvae that have moved from the initially shaded side to the illuminated side. This number represents the repelled larvae.

  • Repeat the experiment for each concentration and the control, with multiple replicates for statistical validity.

Adult Mosquito Spatial Repellency Assay (with adjuvants)

This protocol is a generalized representation of the methods used to test the spatial repellency of low-volatility compounds when mixed with adjuvants, as suggested by the findings of Yang et al. (2020).[5]

Objective: To evaluate the spatial repellency of this compound in combination with a volatility-enhancing adjuvant against adult female mosquitoes.

Materials:

  • This compound and adjuvant (e.g., citronella oil).[5]

  • Standard repellent for positive control (e.g., DEET).

  • Solvent for dilutions (e.g., ethanol).

  • Test cages (e.g., WHO five-chamber olfactometer or similar multi-choice bioassay system).

  • Host attractant (e.g., human hand, CO2 source).

  • Adult female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.

  • Filter paper or cloth swatches for treatment application.

Procedure:

  • Prepare solutions of this compound, the adjuvant, a mixture of this compound and the adjuvant, DEET, and a solvent control.

  • Apply a standardized volume of each solution to a filter paper or cloth swatch and allow the solvent to evaporate.

  • Place the treated material in the designated port of the olfactometer.

  • Introduce a host attractant into the central chamber of the olfactometer to stimulate mosquito host-seeking behavior.

  • Release a known number of adult female mosquitoes into the central chamber.

  • Record the number of mosquitoes entering each of the treated and control chambers at specified time intervals over a set duration (e.g., 30 minutes).

  • Calculate the percent repellency for each treatment compared to the solvent control.

  • Conduct multiple replicates for each treatment.

Mandatory Visualizations

Signaling_Pathway cluster_this compound This compound Mechanism cluster_Traditional Traditional Repellent Mechanism (e.g., DEET) This compound This compound Orco Orco Subunit This compound->Orco Binds & Activates OR_complex Odorant Receptor Complex Orco->OR_complex Gates Channel Neuron Olfactory Sensory Neuron OR_complex->Neuron Cation Influx Hyperactivation Sustained Hyperactivation Neuron->Hyperactivation Repellency_V Repellent Behavior Hyperactivation->Repellency_V Traditional DEET / Picaridin / IR3535 ORs Multiple Odorant Receptors (ORs) Traditional->ORs GRs Gustatory Receptors (GRs) Traditional->GRs IRs Ionotropic Receptors (IRs) Traditional->IRs Disruption Disruption of Odor Coding ORs->Disruption GRs->Disruption IRs->Disruption Repellency_T Repellent/Deterrent Behavior Disruption->Repellency_T

Caption: Comparative signaling pathways of this compound and traditional insect repellents.

Experimental_Workflow cluster_larval Larval Repellency Assay cluster_adult Adult Spatial Repellency Assay start_l Prepare Larvae & Test Solutions expose Expose Larvae in Choice Chamber start_l->expose observe_l Observe & Count Repelled Larvae expose->observe_l analyze_l Analyze Concentration-Response observe_l->analyze_l start_a Prepare Adult Mosquitoes & Test Solutions treat Apply Solutions to Substrate start_a->treat expose_a Expose Mosquitoes in Olfactometer with Host Cue treat->expose_a observe_a Record Mosquito Distribution expose_a->observe_a analyze_a Calculate Percent Repellency observe_a->analyze_a

Caption: Generalized experimental workflows for larval and adult repellent bioassays.

References

Validating VUAA1's Mode of Action: A Comparative Guide to Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VUAA1, a synthetic agonist of the insect odorant receptor co-receptor (Orco), with other alternatives. It delves into the validation of its mode of action through mutagenesis studies, presenting supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

This compound has emerged as a critical tool for studying insect olfaction and a potential lead for novel insect repellents. Its ability to directly activate the highly conserved Orco channel, a cornerstone of the insect olfactory system, makes it a subject of intense research. Mutagenesis studies have been instrumental in pinpointing the specific amino acid residues within the Orco protein that are crucial for this compound binding and channel activation. This guide synthesizes key findings from these studies to offer a clear comparison of this compound's performance and to elucidate its mechanism of action.

Quantitative Analysis of this compound and its Analogs on Orco

Mutagenesis studies have been pivotal in identifying the binding pocket of this compound on the Orco receptor. By systematically replacing specific amino acid residues, researchers have been able to assess their impact on the sensitivity of the receptor to this compound. The following tables summarize the quantitative data from several key studies, presenting the half-maximal effective concentration (EC50) values of this compound on wild-type and mutated Orco receptors from different insect species.

ReceptorAgonistEC50 (µM)Fold Change vs. Wild-TypeReference
Drosophila melanogaster Orco (Wild-Type)This compound~46.8-[1]
Drosophila melanogaster Orco (D466E Mutant)This compound~21.4~2.2x more sensitive[1]
Drosophila melanogaster Orco (D466N Mutant)This compound~85.1~0.55x less sensitive[1]
Cydia pomonella Orco (Wild-Type)This compound~157-[2]
Cydia pomonella Orco (Q417H Mutant)This compound~261~0.6x less sensitive[2]

Table 1: Effect of Orco mutations on this compound potency. This table highlights how specific amino acid substitutions in the Orco receptor alter its sensitivity to this compound. For instance, the D466E mutation in Drosophila melanogaster Orco significantly increases its sensitivity to this compound, suggesting this residue is critical for agonist binding or channel gating[1]. Conversely, the Q417H mutation in the codling moth Orco reduces its sensitivity[2].

Comparison with Other Orco Modulators

The discovery of this compound has spurred the development of other synthetic ligands targeting Orco, including more potent agonists and antagonists. These compounds serve as valuable tools for dissecting the function of the olfactory system and offer alternative scaffolds for the development of insect control agents.

CompoundTypeTargetEC50/IC50 (µM)Reference
This compound AgonistDmelOrco + DmelOr35a16.6[3]
OLC3 AgonistDmelOrco + DmelOr35a13.5[3]
OLC12 AgonistDmelOrco + DmelOr35a1.8[3]
VU0183254 AntagonistAgOrco (vs. This compound)IC50 ~12.9[4]
OX1a AntagonistCquiOrco + CquiOr21 (vs. OLC12)IC50 = 51[5]
OX1k AntagonistCquiOrco + CquiOr21 (vs. OLC12)IC50 = 1.7[5]

Table 2: Comparative potency of this compound and other Orco modulators. This table showcases the relative potencies of this compound and other synthetic compounds that act on the Orco receptor. Notably, OLC12 is a more potent agonist than this compound for Drosophila melanogaster Orco[3]. The table also includes antagonists like VU0183254 and the OX series, which are effective inhibitors of Orco activity[4][5].

Experimental Protocols

The validation of this compound's mode of action relies on a combination of molecular biology, cell biology, and electrophysiology techniques. Below are detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis of Orco

Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the Orco protein.

  • Template Preparation: A plasmid vector containing the coding sequence of the wild-type Orco gene is used as a template.

  • Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a single base mismatch that introduces the desired mutation.

  • PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase, with the mutagenic primers incorporating the desired nucleotide change.

  • Template Removal: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA.

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated Orco gene is confirmed by DNA sequencing to ensure the desired mutation has been introduced and that no other unintended mutations are present.

Heterologous Expression in HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a common system for expressing and functionally characterizing insect olfactory receptors.

  • Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are seeded onto culture plates and transfected with the plasmid DNA encoding the wild-type or mutated Orco, often along with a reporter gene (e.g., Green Fluorescent Protein) to monitor transfection efficiency. Transient transfection is typically achieved using lipid-based reagents like Lipofectamine 2000.

  • Expression: The cells are incubated for 24-48 hours post-transfection to allow for the expression of the Orco protein on the cell membrane.

Calcium Imaging Assay

Calcium imaging is a high-throughput method to measure the activation of Orco channels in response to agonists.

  • Cell Plating: Transfected HEK293 cells are plated into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 1 hour at 37°C.

  • Compound Application: The baseline fluorescence is recorded before the automated addition of this compound or other test compounds at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence data is normalized and used to generate dose-response curves, from which EC50 values can be calculated.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the electrophysiological properties of ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutated Orco.

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for protein expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Ligand Application: this compound or other ligands are applied to the oocyte via a perfusion system.

  • Current Measurement: The current flowing across the oocyte membrane in response to ligand application is recorded.

  • Data Analysis: The current responses are used to construct dose-response curves and determine EC50 values.

Visualizing the Mode of Action

Diagrams are essential for visualizing the complex biological processes involved in this compound's mode of action and its experimental validation.

Orco_Signaling_Pathway cluster_membrane Cell Membrane Orco Orco Channel VUAA1_binding This compound Binding Site Orco->VUAA1_binding ORx Odorant Receptor (ORx) Odorant_binding Odorant Binding Site ORx->Odorant_binding Activation Channel Activation VUAA1_binding->Activation Odorant_binding->Activation This compound This compound This compound->VUAA1_binding Binds to Odorant Odorant Odorant->Odorant_binding Binds to Cation_influx Cation Influx (Ca²⁺, Na⁺) Activation->Cation_influx Depolarization Neuron Depolarization Cation_influx->Depolarization

Caption: Orco Signaling Pathway Activation by this compound and Odorants.

Mutagenesis_Workflow cluster_molecular Molecular Biology cluster_cellular Cellular Assays cluster_data Data Analysis start Wild-Type Orco Plasmid mutagenesis Site-Directed Mutagenesis start->mutagenesis verification Sequence Verification mutagenesis->verification transfection HEK293 Cell Transfection verification->transfection expression Orco Expression transfection->expression assay Functional Assay (Calcium Imaging / Electrophysiology) expression->assay analysis Dose-Response Analysis assay->analysis comparison Compare Wild-Type vs. Mutant analysis->comparison

Caption: Experimental Workflow for Mutagenesis Studies of this compound's Action.

Logical_Relationship cluster_properties Shared Properties This compound This compound Analogs This compound Analogs (e.g., OLC12) This compound->Analogs Basis for development Antagonists This compound-derived & other Antagonists (e.g., VU0183254, OX1k) This compound->Antagonists Structural basis for some Target Target Orco Channel This compound->Target Allosteric Allosteric Modulation This compound->Allosteric Analogs->Target Analogs->Allosteric Antagonists->Target Antagonists->Allosteric

Caption: Logical Relationship of this compound and Other Orco Modulators.

References

Comparative Toxicity of VUAA1 in Insects and Mammals: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of VUAA1, a known agonist of the insect odorant receptor co-receptor (Orco), in both insect and mammalian systems. The information is compiled from various experimental studies to offer a clear perspective on its selectivity and potential as an insect-specific agent.

Quantitative Toxicity Data

The following table summarizes the key quantitative data on the toxicity and potency of this compound in insects and mammals.

ParameterInsectMammalSource(s)
Acute Toxicity Low acute toxicity observed in various bioassays.[1][2]Low acute toxicity.[1][2][1][2]
LD50 (Topical) Not explicitly defined, but shows insecticidal activity through topical application.Dermal LD50 > 2000 mg/kg (Rabbit)[1][2]
EC50 (Orco activation) ~10 µM - 40 µM (in vitro, HEK cells expressing insect Orco)Not Applicable (Orco is insect-specific)[3]
Neurotoxicity Two-phase effect on the central nervous system: neuroexcitation at 1 µM and inhibition at 100 µM.[1]Potential off-target effects on Kv2 potassium channels.[1] No effect on rat TRPV1 channels.[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is fundamentally different between insects and mammals due to the specificity of its molecular target.

In Insect Olfactory System

In insects, this compound directly activates the Odorant receptor co-receptor (Orco), which is a crucial component of the insect olfactory system. Orco forms a non-selective cation channel that is essential for odorant detection. Activation of Orco by this compound leads to an influx of cations, depolarization of the neuronal membrane, and ultimately, the firing of action potentials. This overstimulation of the olfactory system can lead to behavioral changes, repellency, and at higher concentrations, neurotoxicity.

Insect_Signaling_Pathway This compound This compound Orco Orco (Odorant receptor co-receptor) This compound->Orco Binds & Activates Cation_Channel Cation Channel Activation Orco->Cation_Channel Cation_Influx Cation Influx (Na+, K+, Ca2+) Cation_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotoxicity Neurotoxic Effects & Behavioral Disruption Action_Potential->Neurotoxicity

Caption: this compound signaling pathway in insects.
In Mammalian Systems

Mammals do not possess the Orco receptor, which is the primary target of this compound in insects. Consequently, this compound does not elicit the same targeted olfactory response. However, studies have suggested potential off-target effects in mammals, particularly on voltage-gated potassium channels of the Kv2 family.[1] These channels are involved in regulating neuronal excitability. Inhibition of Kv2 channels can lead to a broadening of the action potential and an increase in neurotransmitter release. It is important to note that this compound did not show any activity on the rat transient receptor potential vanilloid receptor 1 (TRPV1), indicating a degree of selectivity.

Mammalian_Signaling_Pathway This compound This compound Kv2 Kv2 Potassium Channel This compound->Kv2 Potential Inhibition K_Efflux Reduced K+ Efflux Kv2->K_Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization Leads to AP_Broadening Action Potential Broadening Repolarization->AP_Broadening Neurotransmitter Increased Neurotransmitter Release AP_Broadening->Neurotransmitter

Caption: Potential this compound off-target signaling in mammals.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Insect Toxicity Bioassays

1. Topical Application (Adult Mosquitoes)

This method assesses the contact toxicity of this compound.

  • Test Organism: Adult female mosquitoes (e.g., Aedes aegypti), 3-5 days post-emergence.

  • Preparation of Test Substance: this compound is dissolved in a suitable volatile solvent, typically acetone, to prepare a range of concentrations.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each anesthetized mosquito. Control mosquitoes are treated with the solvent alone.

  • Observation: Treated mosquitoes are transferred to recovery cups with access to a sugar solution. Mortality is recorded at 24 and 48 hours post-treatment.

  • Data Analysis: The lethal dose causing 50% mortality (LD50) can be calculated using probit analysis.

2. Larval Toxicity Assay (Mosquito Larvae)

This assay determines the toxicity of this compound to the aquatic larval stage of insects.

  • Test Organism: Late 3rd or early 4th instar larvae of mosquitoes (e.g., Aedes aegypti).

  • Preparation of Test Substance: A stock solution of this compound is prepared in a solvent like DMSO. Serial dilutions are then made in water to achieve the desired test concentrations.

  • Procedure: A defined number of larvae (e.g., 20-25) are placed in beakers containing a specific volume of the test solution. Each concentration is tested in replicate. A control group with the solvent and a negative control with water only are included.

  • Observation: Larval mortality is assessed at 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The lethal concentration causing 50% mortality (LC50) is determined using statistical methods like probit analysis.

Mammalian Toxicity and Selectivity Assays

1. In Vitro Cytotoxicity Assay (Mammalian Cell Lines)

This assay evaluates the general toxicity of this compound to mammalian cells.

  • Cell Lines: A relevant mammalian cell line, such as HEK293 (Human Embryonic Kidney) or a neuronal cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

    • After a specific incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a suitable assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% (IC50) is calculated.

2. Electrophysiological Recording (HEK cells)

This technique is used to study the effect of this compound on specific ion channels expressed in a controlled environment.

  • Cell Preparation: HEK293 cells are transiently or stably transfected with the gene encoding the ion channel of interest (e.g., insect Orco for insect-specific studies, or mammalian Kv2 channels for off-target analysis).

  • Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed on the transfected cells. This technique allows for the measurement of ion currents flowing through the channels in response to voltage changes and the application of compounds.

  • Application of this compound: this compound is applied to the cells via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The changes in ion channel currents (e.g., activation, inhibition, or alteration of kinetics) upon this compound application are recorded and analyzed to determine the EC50 (for agonists) or IC50 (for inhibitors).

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Insect_Toxicity_Workflow cluster_topical Topical Application Assay cluster_larval Larval Toxicity Assay T1 Prepare this compound solutions in acetone T2 Anesthetize adult mosquitoes T1->T2 T3 Apply 0.5 µL of solution to dorsal thorax T2->T3 T4 Transfer to recovery cups T3->T4 T5 Record mortality at 24h and 48h T4->T5 L1 Prepare this compound dilutions in water L2 Place larvae in test solutions L1->L2 L3 Incubate for 24-48h L2->L3 L4 Assess larval mortality L3->L4 Mammalian_Toxicity_Workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay cluster_electrophysiology Electrophysiological Recording C1 Seed mammalian cells in 96-well plates C2 Treat cells with This compound concentrations C1->C2 C3 Incubate for 24-72h C2->C3 C4 Assess cell viability (e.g., MTT/MTS assay) C3->C4 E1 Transfect HEK cells with ion channel of interest E2 Perform whole-cell patch-clamp E1->E2 E3 Perfuse cells with This compound solutions E2->E3 E4 Record and analyze ion channel currents E3->E4

References

Safety Operating Guide

Personal protective equipment for handling VUAA1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate, essential guidance for the safe handling, operation, and disposal of VUAA1, a potent Orco allosteric agonist. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

Area of Protection Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or other compatible material. Inspect gloves for integrity before each use and wash hands thoroughly after handling.
Eye & Face Protection Safety glasses with side shields or gogglesIn case of splash hazard, a face shield may be required in addition to goggles.
Body Protection Laboratory coatEnsure the coat is fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated areaIf dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is required.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow:

VUAA1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Don PPE b Prepare well-ventilated workspace a->b Ensure safety c Weigh/measure this compound b->c Proceed to handling d Perform experiment c->d Use in experiment e Decontaminate work surfaces d->e After experiment f Dispose of waste e->f Proper disposal g Doff PPE f->g Final steps h Wash hands g->h Personal hygiene

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.